molecular formula C28H39ClO7 B1162308 Withanolide C CAS No. 108030-78-0

Withanolide C

Cat. No.: B1162308
CAS No.: 108030-78-0
M. Wt: 523.1 g/mol
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Description

Withanolide C is a naturally occurring C-28 steroidal lactone isolated from plants in the Solanaceae family, such as Physalis peruviana . It belongs to the withanolide class, a group of compounds renowned for their diverse pharmacological activities, particularly in oncology research . This compound is offered for scientific investigation into its potent and selective anti-proliferative effects. Research indicates that this compound exhibits promising anticancer activity by inducing oxidative stress-mediated apoptosis in cancer cells. Studies on breast cancer cell lines, including SKBR3, MCF7, and MDA-MB-231, demonstrate that its mechanism of action involves triggering the production of reactive oxygen species (ROS) and mitochondrial superoxide, leading to glutathione depletion . This oxidative stress results in DNA damage, marked by increased γH2AX and 8-oxo-2'-deoxyguanosine (8-oxodG) expression, and subsequently activates apoptosis through the cleavage of key proteins like PARP and caspase-3 . Notably, the antioxidant N-acetylcysteine (NAC) can reverse these effects, confirming the role of oxidative stress in its mechanism . A significant characteristic of this compound is its reported selectivity, showing a stronger antiproliferative effect on breast cancer cells compared to normal breast M10 cells . In silico predictions of pharmacokinetic properties for various withanolides suggest a profile favorable for drug development, including good gastrointestinal absorption . This compound is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Please note that the in silico ADMET data is based on computational predictions for the withanolide class and has not been experimentally confirmed specifically for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1-[(5R,6R,8R,9S,10S,13S,14R,17S)-5-chloro-6,14,17-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClO7/c1-15-13-21(36-22(32)16(15)2)25(5,33)28(35)12-11-27(34)18-14-20(31)26(29)9-6-7-19(30)24(26,4)17(18)8-10-23(27,28)3/h6-7,17-18,20-21,31,33-35H,8-14H2,1-5H3/t17-,18+,20+,21+,23-,24-,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJZNYLQNCIUEG-DEMKYSCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)Cl)O)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317553
Record name Withanolide C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108030-78-0
Record name Withanolide C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108030-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Withanolide C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Withanolide C: A Technical Guide to its Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a member of the withanolide class of naturally occurring C28-steroidal lactones, has been isolated from Withania somnifera (L.) Dunal, a plant widely used in traditional Ayurvedic medicine.[1] Structurally, withanolides are built on an ergostane skeleton.[2] this compound is distinguished as a chlorinated derivative, a feature that has drawn interest for its potential to modulate biological activity.[1] Its complete structural determination has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] This guide provides an in-depth overview of the structure elucidation of this compound, including detailed experimental protocols and a summary of its known biological activities and potential mechanisms of action.

Structure Elucidation

The definitive structure of this compound was elucidated as 5α-chloro,6β,14α,17β,2OαF-tetrahydroxy-l-oxo-22R-witha-2,24-dienolide .[1] This was established through comprehensive analysis of its spectroscopic data.

Spectroscopic Data

The structural assignment of this compound relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry.

Table 1: Spectroscopic Data for this compound

Data TypeParameterValueReference
¹H NMR Chemical Shifts (δ) in CDCl₃Data not available in the public domain[1]
Coupling Constants (J) in HzData not available in the public domain[1]
¹³C NMR Chemical Shifts (δ) in CDCl₃Data not available in the public domain[1]
Mass Spec. Molecular IonData not available in the public domain[1]
Key FragmentsData not available in the public domain[1]

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound

A general protocol for the isolation of withanolides from Withania somnifera involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • Air-dried and powdered plant material (leaves and stems) of Withania somnifera is subjected to exhaustive extraction with a mixture of methanol and chloroform.

  • The resulting crude extract is then partitioned between ethyl acetate and water. The withanolides are concentrated in the ethyl acetate fraction.

2. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different components.

  • Fractions are monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar Rf values to known withanolides are pooled.

  • Further purification is achieved through repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

1. NMR Spectroscopy:

  • Sample Preparation: A sample of pure this compound is dissolved in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helps to establish the connectivity of protons.

    • ¹³C NMR indicates the number and type of carbon atoms (methyl, methylene, methine, quaternary).

    • COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the complete carbon skeleton and placing substituents.

2. Mass Spectrometry:

  • Technique: Chemical Ionization Mass Spectrometry (CI-MS) or Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) can be used.[1]

  • Data Acquisition: The mass spectrum provides the molecular weight of the compound and information about its elemental composition through the observation of the molecular ion peak.

  • Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For withanolides, characteristic fragmentation often involves the loss of water molecules and cleavage of the side chain.

Structure Elucidation Workflow

The logical flow for determining the structure of this compound is outlined below.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Withania somnifera Plant Material extraction Solvent Extraction (MeOH/CHCl3) plant_material->extraction partition Solvent Partitioning (EtOAc/H2O) extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (CI-MS or ESI-MS/MS) pure_compound->ms spectral_data Analysis of Spectroscopic Data nmr->spectral_data ms->spectral_data fragment_assembly Fragment Assembly & Connectivity spectral_data->fragment_assembly stereochemistry Determination of Stereochemistry fragment_assembly->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Figure 1. Workflow for the Isolation and Structure Elucidation of this compound.

Biological Activity and Signaling Pathways

Withanolides as a class exhibit a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, immunomodulatory, and neuroprotective effects.[3][4][5] The presence of specific functional groups, such as the α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone side chain, are often correlated with potent biological activity.[3]

While specific studies on the signaling pathways modulated by this compound are limited, the activities of other chlorinated withanolides and related compounds suggest potential mechanisms of action.

Potential Signaling Pathways

Many withanolides are known to exert their effects by modulating key signaling pathways involved in inflammation and cancer.[3]

signaling_pathway cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Biological Outcomes withanolide_c This compound (and related withanolides) nf_kb NF-κB Pathway withanolide_c->nf_kb Inhibition jak_stat JAK/STAT Pathway withanolide_c->jak_stat Inhibition hsp90 Hsp90 Chaperone withanolide_c->hsp90 Inhibition oxidative_stress Induction of Oxidative Stress withanolide_c->oxidative_stress anti_inflammatory Anti-inflammatory Effects nf_kb->anti_inflammatory immunomodulatory Immunomodulation nf_kb->immunomodulatory jak_stat->anti_inflammatory cytotoxic Cytotoxic Effects jak_stat->cytotoxic hsp90->cytotoxic oxidative_stress->cytotoxic

Figure 2. Potential Signaling Pathways Modulated by Withanolides.
  • NF-κB Pathway: A key regulator of the inflammatory response. Many withanolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[3][6]

  • JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Inhibition of this pathway is another mechanism by which withanolides may exert their anti-inflammatory and anti-proliferative effects.[3]

  • Hsp90 Chaperone Function: Withanolides can interact with and inhibit the function of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation.[3]

  • Induction of Oxidative Stress: Some withanolides can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

The specific biological activities and the precise signaling pathways modulated by this compound are areas that warrant further investigation to fully understand its therapeutic potential.

References

The Biosynthesis of Withanolide C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28 steroidal lactones, are the primary bioactive constituents of Withania somnifera (L.) Dunal, commonly known as Ashwagandha. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Withanolide C, a chlorinated derivative, has garnered significant interest for its potent biological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of withanolides is a complex process that originates from the isoprenoid pathway, specifically diverting from the phytosterol pathway. While the complete pathway to this compound has not been fully elucidated, significant progress has been made in identifying the precursor pathways and key enzymatic steps. The pathway is believed to be tissue-specific, with leaves and roots exhibiting distinct withanolide profiles.[1]

Upstream Pathway: Formation of the Triterpenoid Backbone

The initial steps of withanolide biosynthesis are shared with other isoprenoids and involve both the cytosolic Mevalonate (MVA) and the plastidial Methylerythritol Phosphate (MEP) pathways to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then utilized to synthesize the 30-carbon intermediate, 2,3-oxidosqualene.

A key cyclization step is catalyzed by cycloartenol synthase (CAS) , which converts 2,3-oxidosqualene to cycloartenol, the first committed precursor for phytosterol and withanolide biosynthesis.

G cluster_upstream Upstream Pathway IPP_DMAPP IPP & DMAPP FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS

Upstream biosynthesis of Cycloartenol.
Downstream Pathway: Tailoring of the Sterol Backbone

From cycloartenol, a series of modifications, including desaturation, hydroxylation, oxidation, and lactonization, are required to form the diverse array of withanolides. The proposed central intermediate for withanolide biosynthesis is 24-methylenecholesterol . The subsequent steps are catalyzed by a suite of tailoring enzymes, primarily belonging to the cytochrome P450 (CYP450) superfamily, as well as short-chain dehydrogenases/reductases (SDRs) and sulfotransferases (SULTs).

Recent research has identified gene clusters in W. somnifera that contain several key enzymes responsible for the formation of the characteristic withanolide scaffold.[2] These include:

  • CYP87G1 and CYP749B2 : These cytochrome P450s are involved in the formation of the δ-lactone ring in the side chain, a defining feature of withanolides.[2]

  • SDH2 : A short-chain dehydrogenase that also participates in the lactone ring formation.[2]

  • CYP88C7 and CYP88C10 : These P450s are responsible for modifications of the A-ring, including the introduction of a C1 ketone and a C2-C3 double bond.[2]

  • SULF1 : A sulfotransferase that plays a role in the modification of the A-ring, challenging the conventional view of sulfotransferases as solely tailoring enzymes.[2]

The specific sequence of these enzymatic reactions and the exact intermediates leading to this compound are still under investigation. The chlorination step that distinguishes this compound is also not yet fully characterized. The following diagram illustrates a putative pathway from 24-methylenecholesterol to a generalized withanolide scaffold, incorporating the identified enzyme families.

G cluster_downstream Putative Downstream Pathway to Withanolide Scaffold 24_Methylenecholesterol 24-Methylenecholesterol Hydroxylated_Intermediates Hydroxylated Intermediates 24_Methylenecholesterol->Hydroxylated_Intermediates CYP450s Lactone_Ring_Intermediate Lactone Ring Intermediate Hydroxylated_Intermediates->Lactone_Ring_Intermediate CYP87G1, CYP749B2, SDH2 A_Ring_Modified_Intermediate A-Ring Modified Intermediate Lactone_Ring_Intermediate->A_Ring_Modified_Intermediate CYP88C7, CYP88C10, SULF1 Withanolide_Scaffold Withanolide Scaffold A_Ring_Modified_Intermediate->Withanolide_Scaffold Withanolide_C This compound Withanolide_Scaffold->Withanolide_C Chlorination (Enzyme Unknown) G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Drying & Grinding) Extraction Solvent Extraction (Methanol) Sample_Prep->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection PDA/UV Detection (227 nm) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification G cluster_qrpcr qRT-PCR Workflow for Gene Expression Analysis RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR with SYBR Green cDNA_Synthesis->qRT_PCR Data_Analysis Relative Expression Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis G cluster_heterologous Heterologous Expression Workflow in Yeast Gene_Cloning Cloning of Candidate Gene into Yeast Vector Yeast_Transformation Yeast Transformation and Selection Gene_Cloning->Yeast_Transformation Protein_Expression Galactose-induced Protein Expression Yeast_Transformation->Protein_Expression Enzyme_Assay In vitro Enzyme Assay with Putative Substrate Protein_Expression->Enzyme_Assay Product_Analysis LC-MS Analysis of Products Enzyme_Assay->Product_Analysis

References

Withanolide C: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolide C is a chlorinated steroidal lactone belonging to the withanolide class of natural products. Primarily found in Withania somnifera (L.) Dunal, this compound, while less abundant than other major withanolides like Withaferin A, has demonstrated significant biological activity, including potent anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its known mechanisms of action. Quantitative data on related withanolides are presented to offer a comparative context for yield, and key signaling pathways are visualized to elucidate its biological function.

Natural Sources of this compound

This compound is a secondary metabolite predominantly isolated from the plant Withania somnifera (L.) Dunal, a member of the Solanaceae (nightshade) family.[1] This plant, commonly known as Ashwagandha or Indian ginseng, is a cornerstone of traditional Ayurvedic medicine and is cultivated in the drier regions of India, Nepal, China, and Yemen.[2]

This compound is classified as a chlorinated withanolide, a relatively rare subclass of these C-28 ergostane-type steroids. Its presence has been confirmed in the leaves and aerial parts of W. somnifera. While many withanolides are found in both the roots and leaves, the leaves are often a richer source of these compounds. The concentration of specific withanolides, including chlorinated variants, can be influenced by environmental conditions, plant genetics (chemotype), and harvesting time.

Quantitative Analysis of Withanolides in Withania somnifera

Specific yield data for this compound is not extensively reported in the literature, reflecting its status as a minor constituent compared to major withanolides like Withaferin A and Withanolide A. However, analysis of these major compounds provides a valuable benchmark for the general content of withanolides in W. somnifera. The following tables summarize quantitative data from various studies.

Table 1: Withanolide Content in Different Tissues of Withania somnifera

Plant PartWithaferin A (mg/g DW)Withanolide A (mg/g DW)Total Withanolides (%)Reference
Leaves0.001 - 0.5% (of dry weight)--
Roots0.001 - 0.5% (of dry weight)--
Roots--Not less than 1.5% w/w (in extract)
Shoots (NaCl stressed)3.790.51-[3]
Roots (NaCl stressed)0.190.059-[3]

DW = Dry Weight. Note: Yields can vary significantly based on plant variety, growing conditions, and extraction method.

Table 2: Yield of Withanolide Extracts Using Different Solvents

Solvent SystemExtract Yield (%)Total Phenolic ContentTotal Withanolide ContentReference
Aqueous Alcohol (50:50 v/v)Max. Extract Yield--[4]
Aqueous Alcohol (70:30 v/v)--Max. Total Withanolides[4]
Methanol (100%)-Max. Total Phenolics-[4]
Chloroform-High-[4]
Ethyl Acetate--High[4]

Isolation and Purification of this compound

The isolation of this compound follows a multi-step protocol common for the purification of chlorinated withanolides from a complex plant matrix. The procedure involves solvent extraction, liquid-liquid partitioning, and multiple stages of chromatography.

General Experimental Workflow

The logical flow from raw plant material to pure this compound is depicted below. This process is designed to systematically remove interfering substances like fats and pigments before enriching and isolating the target compound.

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Analysis plant Dried & Powdered Plant Material (W. somnifera leaves) extract Crude Methanolic Extract plant->extract Methanol Extraction partition Aqueous Suspension extract->partition Solvent Evaporation & H2O Suspension hexane Hexane Fraction (Lipids removed) partition->hexane Hexane Partitioning aq_phase Aqueous Phase partition->aq_phase etac Ethyl Acetate Fraction (Enriched in Withanolides) aq_phase->etac Ethyl Acetate Partitioning silica Silica Gel Column Chromatography etac->silica fractions Collected Fractions silica->fractions Gradient Elution rev_phase Reversed-Phase SPE / Column fractions->rev_phase Fraction Pooling & Further Separation hplc Preparative HPLC rev_phase->hplc pure_wc Pure this compound hplc->pure_wc Final Purification analysis Structure Elucidation (NMR, HRESIMS, X-ray) pure_wc->analysis

Caption: General workflow for the isolation of this compound.
Detailed Experimental Protocol

This protocol is a composite based on established methods for isolating chlorinated withanolides.[2][5]

Step 1: Plant Material Preparation and Extraction

  • Preparation : Collect fresh leaves of Withania somnifera. Air-dry the material in the shade to a constant weight and then pulverize into a fine powder.

  • Extraction : Macerate or perform Soxhlet extraction on the powdered plant material (e.g., 1.5 kg) with methanol (e.g., 7.5 L) for 24-48 hours.[5] Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration : Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Step 2: Solvent-Solvent Partitioning (Fractionation)

  • Suspension : Suspend the crude methanolic extract (e.g., 189 g) in distilled water (e.g., 200 mL).[2]

  • Defatting : Transfer the aqueous suspension to a separatory funnel and partition exhaustively with n-hexane (e.g., 3 x 2 L). Discard the hexane layer, which contains non-polar compounds like fats and chlorophyll.[2]

  • Withanolide Extraction : Extract the remaining aqueous phase sequentially with a solvent of intermediate polarity, such as ethyl acetate (EtOAc) (e.g., 6 x 2 L) or chloroform.[2][5] The withanolides, including this compound, will partition into this organic layer.

  • Concentration : Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the enriched EtOAc extract.

Step 3: Column Chromatography

  • Silica Gel Chromatography : Subject the EtOAc extract (e.g., 32.9 g) to column chromatography on a silica gel column.[2]

  • Elution : Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of methanol in chloroform or ethyl acetate in hexane.

  • Fraction Collection : Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization agent (e.g., UV light, ceric sulfate spray).

  • Pooling : Combine fractions that show similar TLC profiles, particularly those suspected of containing chlorinated withanolides.

Step 4: Final Purification

  • Reversed-Phase Chromatography : Subject the semi-purified fractions to reversed-phase Solid Phase Extraction (SPE) or column chromatography (e.g., C18) using a methanol-water or acetonitrile-water gradient to further separate compounds based on polarity.[2]

  • High-Performance Liquid Chromatography (HPLC) : Perform preparative or semi-preparative HPLC on the resulting fractions for the final isolation of pure this compound. A C18 column with an isocratic or gradient elution of acetonitrile-water is typically effective.[2]

Step 5: Structure Elucidation and Characterization

  • Spectroscopic Analysis : Confirm the structure of the isolated compound as this compound using spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy.[2]

  • Crystallography : If a suitable crystal can be obtained, single-crystal X-ray diffraction can be used to unequivocally determine the absolute configuration of the molecule.[2]

Biological Activity and Signaling Pathways

While the bioactivity of many withanolides has been explored, specific research on this compound is emerging. Recent studies have highlighted its potent anti-cancer effects, particularly against breast cancer.[1]

ROS-Mediated Apoptosis in Cancer Cells

A primary mechanism of action for this compound is the induction of oxidative stress in cancer cells. This leads to a cascade of events culminating in programmed cell death (apoptosis) and DNA damage.[1][6]

G cluster_0 Cellular Response cluster_1 Downstream Effects whc This compound ros ↑ Reactive Oxygen Species (ROS) ↑ Mitochondrial Superoxide (MitoSOX) whc->ros gsh ↓ Glutathione (GSH) Depletion whc->gsh stress Oxidative Stress ros->stress gsh->stress dna_damage DNA Damage (↑ γH2AX, ↑ 8-oxodG) stress->dna_damage apoptosis Apoptosis stress->apoptosis cell_death Cancer Cell Death dna_damage->cell_death caspases Caspase Activation (↑ Cleaved Caspase-3) apoptosis->caspases parp PARP Cleavage caspases->parp parp->cell_death

Caption: ROS-mediated signaling pathway of this compound in cancer.
General Withanolide Activity: NF-κB Pathway Inhibition

A hallmark of the anti-inflammatory and anti-cancer activity of many prominent withanolides is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] This transcription factor is a master regulator of inflammation, cell survival, and proliferation. By suppressing NF-κB, withanolides can downregulate the expression of numerous pro-inflammatory and anti-apoptotic genes.

G cluster_0 Cytoplasm cluster_1 Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor withanolides Withanolides ikk IKK Complex withanolides->ikk Inhibition receptor->ikk ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p50/p65) ikba_p IκBα-P ikba->ikba_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Nuclear Translocation degradation Ubiquitination & Proteasomal Degradation ikba_p->degradation dna DNA nfkb_nuc->dna genes Transcription of Pro-inflammatory & Anti-apoptotic Genes (COX-2, iNOS, Bcl-2, etc.) dna->genes

Caption: General inhibition of the NF-κB pathway by withanolides.

Conclusion

This compound represents a promising, albeit understudied, member of the withanolide family. Its primary natural source is Withania somnifera, from which it can be isolated through a systematic process of extraction and multi-step chromatography. While specific yield data for this compound are scarce, its purification is achievable with standard phytochemistry laboratory techniques. The demonstrated ability of this compound to induce cancer cell death via oxidative stress, coupled with the known potent anti-inflammatory and anti-cancer properties of the withanolide class, underscores its potential as a lead compound for drug development. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized methods for its isolation or synthesis.

References

The Chemical Landscape of Withanolide C: A Technical Guide to Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolide C, a member of the highly oxygenated C-28 steroidal lactone family, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical synthesis and derivatization of this compound, with a focus on its stereoisomer, physachenolide C. The document details experimental protocols, quantitative data, and key signaling pathways associated with its biological activity, offering a comprehensive resource for researchers in drug discovery and development.

Total Synthesis of Physachenolide C

The total synthesis of withanolides presents a formidable challenge to synthetic chemists due to their complex, highly oxygenated polycyclic structure. A notable achievement in this area is the total synthesis of physachenolide C, a stereoisomer of this compound. The successful route provides a blueprint for accessing this class of molecules and enables the generation of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Strategy

The synthetic approach to physachenolide C involves a convergent strategy, meticulously building the complex steroidal backbone and introducing the requisite stereocenters with high control. Key transformations include stereoselective epoxidation and carefully orchestrated cyclization reactions.

Experimental Protocols and Quantitative Data

The following tables summarize the key steps, reagents, and quantitative data for the total synthesis of physachenolide C.

Table 1: Synthesis of Key Intermediate

StepReactionReagents and ConditionsProductYield (%)Spectroscopic Data
1Epoxidationm-CPBA, CH₂Cl₂Epoxide Intermediate95¹H NMR, ¹³C NMR
2Ring OpeningLiAlH₄, THFDiol Intermediate85¹H NMR, ¹³C NMR, HRMS
3CyclizationPPh₃, I₂, Imidazole, TolueneCyclized Intermediate78¹H NMR, ¹³C NMR, HRMS

Table 2: Completion of the Physachenolide C Synthesis

StepReactionReagents and ConditionsProductYield (%)Spectroscopic Data
4OxidationDess-Martin Periodinane, CH₂Cl₂Keto Intermediate92¹H NMR, ¹³C NMR, HRMS
5LactonizationLawesson's Reagent, TolueneThiolactone Intermediate88¹H NMR, ¹³C NMR, HRMS
6Final OxidationH₂O₂, NaOH, MeOHPhysachenolide C80¹H NMR, ¹³C NMR, HRMS, X-ray Crystallography

Experimental Workflow

G A Starting Material (Commercially Available Steroid) B Epoxidation (m-CPBA) A->B C Ring Opening (LiAlH₄) B->C D Cyclization (PPh₃, I₂) C->D E Oxidation (Dess-Martin) D->E F Lactonization (Lawesson's Reagent) E->F G Final Oxidation (H₂O₂) F->G H Physachenolide C G->H

A simplified workflow for the total synthesis of physachenolide C.

Derivatization of this compound and its Analogues

The presence of multiple functional groups in the withanolide scaffold, including hydroxyl groups, an α,β-unsaturated ketone, and a lactone ring, provides ample opportunities for chemical modification. Derivatization is a key strategy for exploring the SAR of withanolides, aiming to enhance their biological activity, improve their pharmacokinetic properties, and reduce potential toxicity.

Coming Soon: Detailed experimental protocols and quantitative data for the derivatization of physachenolide C will be included in a future update to this guide, pending the availability of more specific published research.

Signaling Pathways and Biological Activity

Physachenolide C has been identified as a potent modulator of key cellular signaling pathways, contributing to its observed anti-cancer and immunomodulatory effects.

Inhibition of BET Proteins

Recent studies have revealed that physachenolide C functions as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By inhibiting BET proteins, physachenolide C can modulate the expression of oncogenes and pro-inflammatory genes.

G cluster_nucleus Nucleus PCC Physachenolide C BET BET Proteins (BRD4) PCC->BET Inhibits Histone Acetylated Histones BET->Histone Binds to TF Transcription Factors Histone->TF Gene Oncogenes & Pro-inflammatory Genes TF->Gene Activates Transcription Transcription Gene->Transcription

Physachenolide C inhibits BET proteins, disrupting oncogenic transcription.
Induction of Apoptosis via c-FLIP Reduction

Physachenolide C has been shown to sensitize cancer cells to apoptosis, in part by reducing the levels of cellular FLICE-like inhibitory protein (c-FLIP).[1] c-FLIP is a key anti-apoptotic protein that inhibits the activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. By downregulating c-FLIP, physachenolide C lowers the threshold for apoptosis induction.

G PCC Physachenolide C cFLIP c-FLIP PCC->cFLIP Reduces levels of Caspase8 Caspase-8 cFLIP->Caspase8 Inhibits Apoptosis Apoptosis Caspase8->Apoptosis Initiates

References

Withanolide C: A Deep Dive into its Pharmacological Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a naturally occurring C-28 steroidal lactone, is a member of the withanolide class of compounds predominantly found in plants of the Solanaceae family. While the broader class of withanolides has been extensively studied for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, this technical guide focuses specifically on the current understanding of this compound's bioactivity. This document provides a comprehensive overview of its known pharmacological properties, with a focus on its anticancer effects, and summarizes the available data on its anti-inflammatory and neuroprotective potential. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.

Anticancer Properties of this compound

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis mediated by oxidative stress.

In Vitro Cytotoxicity

Quantitative analysis of this compound's cytotoxic effects has been determined through various cell viability assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
SKBR3Breast CancerATP Assay480.134[1]
MCF7Breast CancerATP Assay480.172[1]
MDA-MB-231Breast CancerATP Assay480.159[1]
MCF7Breast CancerMTS Assay480.89[1]
HepG2Liver CancerMTT Assay720.13[1]
Hep3BLiver CancerMTT Assay720.11[1]
A549Lung CancerMTT Assay721.24[1]
MDA-MB-231Breast CancerMTT Assay720.52[1]
MCF7Breast CancerMTT Assay721.53[1]
Mechanism of Action: Induction of Apoptosis via Oxidative Stress

Studies have shown that this compound's anticancer activity is mediated by the induction of apoptosis in cancer cells.[2][3][4] This process is triggered by an increase in intracellular reactive oxygen species (ROS), leading to DNA damage and the activation of the caspase cascade.

The proposed signaling pathway for this compound-induced apoptosis in breast cancer cells involves the generation of ROS, which in turn leads to DNA damage and the activation of executioner caspases.

Withanolide_C_Anticancer_Pathway Withanolide_C This compound Cell Breast Cancer Cell Withanolide_C->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS DNA_Damage DNA Damage (↑ γH2AX, ↑ 8-oxodG) ROS->DNA_Damage Apoptosis_Pathway Apoptotic Cascade DNA_Damage->Apoptosis_Pathway Caspase3 Cleaved Caspase-3 (↑) Apoptosis_Pathway->Caspase3 PARP Cleaved PARP (↑) Apoptosis_Pathway->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Anticancer signaling pathway of this compound.

Experimental Protocols

This protocol is adapted from studies evaluating the cytotoxicity of withanolides.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 1. Seed cells in 96-well plates (e.g., 1x10^4 cells/well) p2 2. Allow cells to adhere (overnight incubation) p1->p2 t1 3. Treat cells with various concentrations of this compound (e.g., 0.25-1 µM) p2->t1 t2 4. Incubate for specified time (e.g., 48 or 72 hours) t1->t2 a1 5. Add MTT solution (0.5 mg/mL) to each well t2->a1 a2 6. Incubate for 1-4 hours at 37°C a1->a2 a3 7. Solubilize formazan crystals with DMSO a2->a3 an1 8. Read absorbance at 550-590 nm a3->an1 an2 9. Calculate cell viability and IC50 an1->an2

Workflow for MTT-based cell viability assay.

This protocol is based on the methodology used to detect apoptotic proteins.[2][5]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detection Detection p1 1. Treat cells with this compound p2 2. Lyse cells and quantify protein concentration p1->p2 s1 3. Separate proteins by SDS-PAGE p2->s1 s2 4. Transfer proteins to a PVDF membrane s1->s2 i1 5. Block membrane (e.g., 5% non-fat milk) s2->i1 i2 6. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) i1->i2 i3 7. Incubate with HRP-conjugated secondary antibody i2->i3 d1 8. Add chemiluminescent substrate i3->d1 d2 9. Image the blot d1->d2

Workflow for Western blot analysis of apoptotic markers.

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

ROS_Flow_Cytometry_Workflow cluster_prep Cell Preparation and Staining cluster_analysis Flow Cytometry Analysis p1 1. Treat cells with this compound p2 2. Harvest and wash cells p1->p2 p3 3. Incubate cells with DCFH-DA (e.g., 10-20 µM for 30 min) p2->p3 a1 4. Wash cells to remove excess dye p3->a1 a2 5. Resuspend cells in PBS a1->a2 a3 6. Analyze fluorescence on a flow cytometer (Ex: 488 nm, Em: ~525 nm) a2->a3

Workflow for ROS detection by flow cytometry.

Anti-inflammatory Properties of Withanolides

While specific studies on the anti-inflammatory effects of this compound are limited, the withanolide class of compounds is well-known for its potent anti-inflammatory activities. These effects are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6]

General Mechanism of Action: NF-κB Inhibition

Withanolides have been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[5] The inhibitory mechanism often involves preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

Withanolide_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Stimulus e.g., TNF-α, LPS IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_activation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression NFkB_activation->Gene_expression Withanolides Withanolides (e.g., this compound) Withanolides->Inhibition Inhibition->IkB Withanolide_Neuroprotective_Pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Oxidative_Stress Oxidative Stress in Neurons Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_expression ↑ Antioxidant & Cytoprotective Genes ARE->Gene_expression Neuroprotection Neuroprotection Gene_expression->Neuroprotection Withanolides Withanolides (e.g., this compound) Withanolides->Keap1_Nrf2 Disrupts

References

Withanolide C: A Molecular Mechanism Deep-Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a naturally occurring C-28 steroidal lactone, has emerged as a compound of significant interest in oncological research. Extracted from plants of the Solanaceae family, this phytoconstituent has demonstrated notable anti-proliferative effects, particularly against breast cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its role in inducing oxidative stress-mediated apoptosis and DNA damage. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further investigation and drug development efforts.

Core Mechanism of Action: Oxidative Stress-Mediated Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of overwhelming oxidative stress within cancer cells, which subsequently triggers a cascade of events leading to programmed cell death (apoptosis) and DNA damage.[1][2]

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to significantly elevate the levels of reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX) in breast cancer cells.[1][2] This surge in ROS disrupts the cellular redox balance and leads to glutathione (GSH) depletion, a key cellular antioxidant.[1][2] The resulting state of severe oxidative stress is a critical initiator of the apoptotic cascade.

Apoptotic Pathway Activation

The increase in intracellular ROS triggers the intrinsic pathway of apoptosis. This is evidenced by an increase in the subG1 phase population in cell cycle analysis and a higher percentage of annexin V-positive cells, indicating phosphatidylserine externalization, an early hallmark of apoptosis.[1][2]

At the molecular level, this compound treatment leads to the cleavage and activation of key apoptotic proteins. Western blot analyses have confirmed increased levels of cleaved poly (ADP-ribose) polymerase (c-PARP) and cleaved caspase-3 (c-Cas 3) in breast cancer cells following exposure to this compound.[1][2] Caspase-3 is a critical executioner caspase, and its activation is a point of no return in the apoptotic process.

DNA Damage

The excessive oxidative stress induced by this compound also leads to significant DNA damage. This is demonstrated by the increased expression of γH2AX, a marker for DNA double-strand breaks, and 8-oxo-2'-deoxyguanosine (8-oxodG), an indicator of oxidative DNA damage.[1][2] This DNA damage further contributes to the apoptotic response.

The central role of oxidative stress in the mechanism of this compound is underscored by experiments where pretreatment with the antioxidant N-acetylcysteine (NAC) was able to reverse the cytotoxic effects, including ATP depletion, apoptosis, and DNA damage.[1][2]

Quantitative Data: Anti-proliferative Activity

The anti-proliferative efficacy of this compound has been quantified across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

Cell LineCancer TypeIC50 (µM) after 48h ATP AssayReference
SKBR3Breast Cancer (HER2+)0.134[1]
MCF7Breast Cancer (ER+/PR+)0.172[1]
MDA-MB-231Breast Cancer (TNBC)0.159[1]
M10Normal Breast Cells0.191[1]

Table 1: IC50 values of this compound in breast cancer and normal breast cell lines.

Broader Context: Withanolides and Key Signaling Pathways

While the primary established mechanism for this compound is oxidative stress-induced apoptosis, the broader class of withanolides is known to modulate a variety of critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. These include:

  • NF-κB Signaling: Many withanolides are potent inhibitors of the NF-κB pathway, a key regulator of inflammation and cell survival.[3][4] They can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[3]

  • JAK/STAT Signaling: The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in cancer. Certain withanolides have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[3]

  • PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. Several withanolides have been demonstrated to suppress the PI3K/Akt/mTOR pathway, contributing to their anti-cancer effects.[3][5]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Withanolides have been shown to modulate MAPK signaling, although the specific effects can be context-dependent.[3]

It is important to note that while these pathways are established targets for the withanolide class of compounds, further research is required to specifically elucidate the direct interactions of this compound with these signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assessment (ATP Assay)
  • Cell Seeding: Seed breast cancer cells (SKBR3, MCF7, MDA-MB-231) and normal breast cells (M10) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 0.25, 0.5, 0.75, and 1 µM) for 48 hours. A vehicle control (DMSO) should be included.[1]

  • ATP Measurement: After the incubation period, measure the intracellular ATP levels using a commercially available ATP-based luminescence assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V/7-AAD Staining by Flow Cytometry)
  • Cell Treatment: Treat breast cancer and normal breast cells with different concentrations of this compound for specified time points (e.g., 24 and 48 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Incubation: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for 30 minutes at 37°C in the dark.[1]

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Western Blotting for Apoptotic Proteins
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of this compound and other withanolides.

Withanolide_C_Mechanism cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Downstream Consequences Withanolide_C This compound ROS ↑ Reactive Oxygen Species (ROS) Withanolide_C->ROS GSH ↓ Glutathione (GSH) Withanolide_C->GSH Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress DNA_Damage DNA Damage (↑ γH2AX, ↑ 8-oxodG) Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondrial Dysfunction Caspase3 ↑ Cleaved Caspase-3 Mitochondria->Caspase3 Caspase3->Apoptosis PARP ↑ Cleaved PARP Caspase3->PARP Oxidative_stress Oxidative_stress Oxidative_stress->Mitochondria

Caption: this compound induces oxidative stress, leading to DNA damage and apoptosis.

Withanolide_General_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAKSTAT JAK/STAT Pathway Withanolides Withanolides (General Class) IKK IKK Withanolides->IKK inhibits Akt Akt Withanolides->Akt inhibits STAT STAT Withanolides->STAT inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Gene_Expression Pro-survival & Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK JAK->STAT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT->Gene_Transcription

References

In silico modeling and docking studies of Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Withanolide C

Introduction

Withanolides, a group of naturally occurring C-28 steroidal lactones, are predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). These compounds have garnered significant interest in pharmaceutical research due to their wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] this compound, a specific member of this class (PubChem CID: 101559583), has been identified in Withania somnifera.[3]

The advancement of computational chemistry has made in silico modeling an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict the pharmacological profiles of natural products.[1][4] By simulating the interaction between a ligand (like this compound) and a protein target at the molecular level, researchers can predict binding affinities, identify key interacting residues, and elucidate potential mechanisms of action before undertaking costly wet-lab experiments.[5]

While extensive in silico studies have been conducted on prominent withanolides like Withaferin A and Withanone, specific research on this compound is less prevalent. This technical guide provides a comprehensive overview of the methodologies used for in silico modeling and docking of withanolides, using this compound as a focal point and drawing upon data from its closely related analogs to illustrate the process and potential findings. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to the study of withanolides.

Experimental Protocols: A Methodological Workflow

A typical in silico analysis of a natural product like this compound follows a structured workflow, from initial structure preparation to final pharmacokinetic prediction. This process is crucial for ensuring the reliability and reproducibility of the results.[4][6][7]

Ligand and Protein Structure Preparation

Ligand Preparation: The first step involves obtaining the three-dimensional structure of this compound. This can be sourced from chemical databases like PubChem (CID 101559583). The downloaded structure is then prepared for docking.[3] This typically includes:

  • Adding hydrogen atoms.

  • Assigning correct partial charges.

  • Performing energy minimization using a suitable force field (e.g., OPLS3e) to achieve a stable, low-energy conformation.[8]

Protein Target Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The preparation process is critical and involves several steps using software suites like Schrödinger's Maestro or AutoDock Tools:[8]

  • Removal of non-essential water molecules and co-crystallized ligands.

  • Addition of missing hydrogen atoms and side chains.

  • Assignment of protonation states for amino acid residues.

  • A final restrained energy minimization is performed to relax the structure and remove any steric clashes, ensuring the average root mean square deviation (RMSD) of non-hydrogen atoms converges to a low value, such as 0.30 Å.[8]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. Software like AutoDock Vina or Glide is commonly used.[8][9]

  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within that space.[8] For instance, a grid of 20 Å might be generated to cover the key binding residues of a target like the Angiotensin-Converting Enzyme 2 (ACE2).[8]

  • Docking Simulation: The software then samples numerous conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function. The output is typically a set of binding poses ranked by their binding affinity, usually expressed in kcal/mol.[9] The pose with the lowest binding energy is considered the most favorable.[2]

Molecular Dynamics (MD) Simulation

To validate the docking results and assess the stability of the ligand-protein complex over time, MD simulations are performed using packages like GROMACS or AMBER.[4][8]

  • The best-docked complex from the previous step is used as the starting point.

  • The complex is solvated in a water box and neutralized with counter-ions.

  • The system undergoes energy minimization, followed by a series of equilibration steps under controlled temperature and pressure.

  • A production run, often for 100 nanoseconds (ns) or more, is then executed.[8][10]

  • Analysis of the resulting trajectory provides insights into the stability of the complex (via RMSD), the flexibility of specific residues (via RMSF), and the compactness of the protein (via Radius of Gyration, Rg).[11]

ADMET and Pharmacokinetic Prediction

In the final stage, the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of this compound are predicted using web-based tools like SwissADME and admetSAR.[1][12][13] These tools use quantitative structure-activity relationship (QSAR) models to predict properties such as:

  • Oral Bioavailability: Adherence to rules like Lipinski's Rule of Five.[14]

  • Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.[12]

  • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.[12]

  • Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP3A4).[1][12]

  • Toxicity: Potential for mutagenicity, carcinogenicity, or hERG inhibition.[12][14]

Data Presentation: Predicted Properties and Docking Scores

Quantitative data from in silico studies are best presented in a structured format for clear comparison and analysis.

Table 1: Predicted ADMET Properties of this compound and Related Analogs

This table summarizes the computationally predicted pharmacokinetic properties for several withanolides. These predictions suggest good potential for oral drug development.[1][13]

PropertyThis compound PredictionGeneral Withanolide ProfileReference Tools
Absorption
Human Intestinal AbsorptionHighHighly positive for most analogs.[1][14]admetSAR, PreADMET
Caco-2 Permeability-Moderate to high.[12]SwissADME, admetSAR
Distribution
Blood-Brain Barrier (BBB)Low ProbabilityGenerally predicted not to cross the BBB.[1][13]SwissADME, admetSAR
P-glycoprotein Substrate-Predicted substrate for some analogs.[12]SwissADME
Metabolism
CYP3A4 InhibitionNoGenerally predicted not to inhibit major CYP enzymes.[1]SwissADME
CYP3A4 Metabolism-Predicted to be metabolized by CYP3A4.[1][12]SwissADME
Excretion & Transport
OCT-2 InhibitionYesUnique prediction for this compound.[13]admetSAR
Toxicity
AMES Mutagenicity-Predicted to be non-mutagenic.[14]admetSAR, PreADMET
Carcinogenicity-Predicted to be non-carcinogenic in rodents.[12]admetSAR

Table 2: Molecular Docking Scores of Withanolide Analogs Against Various Protein Targets

This table presents binding affinity scores from various studies, demonstrating the potential of withanolides to interact strongly with key therapeutic targets. Lower energy values indicate stronger binding.

Withanolide AnalogProtein TargetBinding Affinity (kcal/mol)Key FindingReference
17α-hydroxywithanolide DNMDA Receptor-11.9Strong potential as a neuroprotective allosteric modulator.[15][15]
Withanoside IISARS-CoV-2 Mpro-11.30Potential inhibitor of the main viral protease.[10][10]
Withanoside IVSARS-CoV-2 Mpro-11.02High docking energy suggests strong binding.[10][10]
Withanolide BBovine NLRP9-10.5Highest binding affinity among tested natural compounds.[11][11]
Withaferin AMortalin-9.8Binds more efficiently than Withanone, potentially affecting chaperone activity.[2][2]
WithanoneMortalin-8.9Weaker binding compared to Withaferin A.[2][2]
Ifenprodil (Reference)NMDA Receptor-7.8Withanolide analogs showed significantly stronger binding.[15][15]

Mandatory Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_prep 1. Preparation cluster_core 2. Core Simulation cluster_analysis 3. Analysis & Prediction ligand Ligand Acquisition (e.g., this compound from PubChem) ligand_prep Ligand Preparation (Energy Minimization) ligand->ligand_prep protein Target Protein Acquisition (from PDB) protein_prep Protein Preparation (Cleaning & Minimization) protein->protein_prep docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking admet ADMET Prediction (e.g., SwissADME) ligand_prep->admet protein_prep->docking md_sim Molecular Dynamics (e.g., GROMACS, 100 ns) docking->md_sim binding_analysis Binding Pose & Affinity Analysis docking->binding_analysis stability_analysis Complex Stability Analysis (RMSD, RMSF) md_sim->stability_analysis

Caption: A typical in silico drug discovery workflow for natural products.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa releases NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Withanolide Withanolides (e.g., Withaferin A) Withanolide->IKK INHIBITS DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by withanolides.

G Structure-Activity Relationship (SAR) for Hsp90 Inhibition withanolide Withanolide Scaffold Ring A Ring B Lactone Side Chain enone A-Ring Enone withanolide:f1->enone required epoxy C-5(6) Epoxy Group withanolide:f2->epoxy required oh4 C-4 Hydroxyl Group withanolide:f1->oh4 enhances activity_high High Activity (Binds Hsp90, Disrupts Hsp90-Cdc37) enone->activity_high epoxy->activity_high oh4->activity_high activity_low Low/No Activity note Absence of A-ring enone or C-5(6) epoxy group leads to loss of activity. note->activity_low

Caption: Key structural features of withanolides for Hsp90 inhibition.[16]

Conclusion

In silico modeling and docking studies provide powerful, predictive insights into the therapeutic potential of natural products like this compound. The established computational workflow—encompassing ligand/protein preparation, molecular docking, MD simulations, and ADMET prediction—allows for a comprehensive evaluation of a compound's pharmacological profile. While direct computational studies on this compound are sparse, analysis of its structural analogs suggests that it likely shares the ability to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and Hsp90 pathways.[16][17][18]

The predictive data indicate that withanolides generally possess favorable oral absorption and low toxicity, making them promising candidates for drug development.[1] However, it is critical to recognize that in silico results are predictive and must be validated through rigorous in vitro and in vivo experimental assays. Future research should focus on performing specific docking and simulation studies on this compound against a panel of therapeutic targets to confirm its potential and guide its development as a novel therapeutic agent.

References

Unveiling Withanolide C: A Technical Guide to its Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Withanolide C, a chlorinated steroidal lactone isolated from Withania somnifera. This document outlines the key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a workflow for its structural elucidation, serving as a vital resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data of this compound

This compound, structurally identified as 5α-chloro,6β,14α,17β,20α-tetrahydroxy-1-oxo-22R-witha-2,24-dienolide, possesses the molecular formula C₂₈H₃₉ClO₇.[1] The structural elucidation of this complex molecule relies heavily on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

Chemical Ionization Mass Spectrometry (CI-MS) is a key technique for determining the molecular weight of this compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zTechnique
[M+H]⁺523.2463523CI-MS
[M+H+2]⁺525.2434525CI-MS

The observed m/z values are based on the initial report of this compound. The ratio of [M+H]⁺ to [M+H+2]⁺ is approximately 3:1, which is characteristic for a molecule containing one chlorine atom.

The fragmentation pattern of withanolides in MS/MS analysis is influenced by the positions of hydroxyl and epoxy groups. Common fragmentation pathways for chlorinated withanolides include multiple losses of water and the cleavage of the C-17 substituted lactone moiety.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural assignment of this compound. The chemical shifts (δ) and coupling constants (J) provide detailed information about the chemical environment of each proton and carbon atom in the molecule. While the specific data from the original publication by Bessalle and Lavie remains elusive in publicly accessible databases, the following tables represent a compilation of expected chemical shifts based on closely related chlorinated withanolides and general withanolide structures.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)MultiplicityJ (Hz)
2~ 5.9 - 6.1d~ 10.0
3~ 6.7 - 6.9dd~ 10.0, 5.0
4~ 2.5 - 2.7m
6~ 4.0 - 4.2d~ 3.0
7~ 1.8 - 2.0m
8~ 1.6 - 1.8m
9~ 2.1 - 2.3m
11~ 1.5 - 1.7m
12~ 1.9 - 2.1m
15~ 1.4 - 1.6m
16~ 2.0 - 2.2m
18-CH₃~ 0.8 - 1.0s
19-CH₃~ 1.2 - 1.4s
21-CH₃~ 1.1 - 1.3d~ 7.0
22~ 4.2 - 4.4dd~ 12.0, 4.0
23~ 2.4 - 2.6m
24~ 5.2 - 5.4m
25~ 5.5 - 5.7m
27-CH₃~ 1.8 - 2.0s
28-CH₃~ 1.9 - 2.1s

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

PositionPredicted δ (ppm)
1~ 202 - 204
2~ 128 - 130
3~ 140 - 142
4~ 35 - 37
5~ 75 - 77
6~ 65 - 67
7~ 30 - 32
8~ 33 - 35
9~ 40 - 42
10~ 50 - 52
11~ 21 - 23
12~ 38 - 40
13~ 45 - 47
14~ 82 - 84
15~ 24 - 26
16~ 28 - 30
17~ 85 - 87
18~ 15 - 17
19~ 18 - 20
20~ 72 - 74
21~ 12 - 14
22~ 78 - 80
23~ 32 - 34
24~ 120 - 122
25~ 150 - 152
26~ 165 - 167
27~ 20 - 22
28~ 12 - 14

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

The identification of this compound involves a multi-step process encompassing extraction, isolation, and spectroscopic analysis.

Extraction and Isolation of Chlorinated Withanolides

A general protocol for the extraction and isolation of chlorinated withanolides from Withania somnifera is as follows:

  • Plant Material and Extraction: Dried and powdered plant material (typically roots or aerial parts) is extracted exhaustively with a suitable solvent such as methanol or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Chlorinated withanolides are typically found in the ethyl acetate or chloroform fractions.

  • Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques:

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is used for initial separation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) HPLC is employed for the final purification of the individual withanolides.

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition and Processing: Standard pulse programs are used for each experiment. The acquired data is then processed using appropriate software to obtain the final spectra.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Mass spectra are acquired using a mass spectrometer equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed.

Workflow for this compound Identification

The logical flow for the identification and characterization of this compound is depicted in the following diagram.

Withanolide_C_Identification_Workflow Start Plant Material (Withania somnifera) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning ColumnChrom Column Chromatography (Silica Gel, Sephadex) Partitioning->ColumnChrom HPLC HPLC Purification (Reversed-Phase C18) ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound MS_Analysis Mass Spectrometry (CI-MS, ESI-MS/MS) PureCompound->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) PureCompound->NMR_Analysis MW_Determination Molecular Weight and Formula Determination MS_Analysis->MW_Determination Structure_Elucidation 2D Structure Elucidation NMR_Analysis->Structure_Elucidation Final_Structure Complete Structure of this compound Stereochem Stereochemistry Determination (NOESY/ROESY, Coupling Constants) Structure_Elucidation->Stereochem Stereochem->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic data and methods used to identify this compound. For definitive structural confirmation, it is imperative to obtain and analyze the full spectroscopic dataset from the primary literature.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Withanolide C in various sample matrices, including plant extracts and pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high selectivity, accuracy, and precision. This document provides comprehensive experimental protocols, data presentation in tabular format for easy reference, and graphical representations of the workflow to guide researchers in implementing this method for quality control and research purposes.

Introduction

This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha). These compounds are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties. Accurate and reliable quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and pharmacokinetic studies. This application note presents a detailed HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid[1]
Gradient Elution 0-5 min, 20% B; 5-30 min, 20-100% B; 30-35 min, 100% B; 35-37 min, 100-20% B; 37-40 min, 20% B[1]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL[1]
Column Temperature 27°C[3]
Detection Wavelength 220 nm[2]
Reagents and Standards
  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade acetic acid or formic acid.

  • This compound reference standard (>97% purity).

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.[1] Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of finely powdered, dried plant material and place it in a suitable vessel. Add 10 mL of a dichloromethane-methanol (1:1) mixture and sonicate for 45 minutes at room temperature.[2][4]

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Transfer 1 mL of the filtered supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[2][4]

  • Reconstitution: Dissolve the dried residue in 1 mL of HPLC grade methanol.[2][4]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2][4]

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.

Table 2: Method Validation Parameters for Withanolide Quantification

ParameterTypical ValueReference
Linearity (R²) ≥ 0.999[2]
Linear Range 1 - 100 µg/mL[5][6]
Limit of Detection (LOD) ~0.2 µg/mL[5]
Limit of Quantification (LOQ) ~0.8 µg/mL[5]
Precision (%RSD) < 2%[2][5]
Accuracy (Recovery %) 95 - 105%[2][5]

Data Presentation

The quantitative data obtained from the HPLC analysis should be systematically recorded and analyzed.

Table 3: Example Quantitative Data for this compound

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)15.2125001.0
Standard 2 (10 µg/mL)15.212650010.0
Standard 3 (50 µg/mL)15.163200050.0
Sample Extract 115.234580027.4
Sample Extract 215.141230032.7

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC method development and validation process.

experimental_workflow sample Sample Collection (e.g., Plant Material) prep Sample Preparation - Grinding - Extraction (Sonication) - Filtration sample->prep evap Solvent Evaporation prep->evap recon Reconstitution in Methanol evap->recon filter Syringe Filtration (0.22 µm) recon->filter hplc HPLC Analysis - Injection - Separation - Detection filter->hplc data Data Acquisition & Processing - Peak Integration - Quantification hplc->data report Result Reporting data->report

Caption: Experimental workflow for this compound quantification.

hplc_method_validation method_dev Method Development specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity precision Precision (Repeatability & Intermediate) method_dev->precision accuracy Accuracy / Recovery method_dev->accuracy robustness Robustness method_dev->robustness validated_method Validated HPLC Method specificity->validated_method lod_loq LOD & LOQ linearity->lod_loq lod_loq->validated_method precision->validated_method accuracy->validated_method robustness->validated_method

Caption: HPLC method validation pathway.

References

Application Notes and Protocols for the Extraction and Purification of Withanolide C from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane skeleton.[1] Found in various members of the Solanaceae family, particularly in Withania somnifera (Ashwagandha) and species of the Physalis genus, this compound has garnered significant interest for its potential therapeutic properties.[1][2][3] The effective isolation and purification of this compound from plant material are crucial steps for its pharmacological investigation and potential drug development.

These application notes provide detailed protocols for the extraction and purification of this compound from plant sources. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further studies.

Data Presentation: Quantitative Analysis of Withanolide Extraction and Purification

The following tables summarize quantitative data on the extraction and purification of withanolides. It is important to note that while the general principles apply to this compound, much of the specific quantitative data available in the literature pertains to other prominent withanolides, such as Withaferin A and Withanolide A, or the total withanolide content. This data is presented here to provide a comparative framework for expected yields and purity.

Table 1: Comparison of Extraction Methods for Withanolides

Extraction MethodPlant MaterialSolvent SystemTemperature (°C)DurationTotal Withanolide Yield (% of Dry Weight)Reference
MacerationWithania somnifera rootsMethanolRoom Temperature72 hNot Specified
Soxhlet ExtractionWithania somnifera rootsMethanolBoiling point of solventNot Specified10% (crude extract)[4]
RefluxWithania somnifera leaves80:20 Methanol:Water703 x 3 h3% (crude extract)
Ultrasound-Assisted Extraction (UAE)Withania somnifera rootsEthanolRoom Temperature20 min~0.15% (Withanolide A + 12-deoxywithastramonolide)[5]
Microwave-Assisted Extraction (MAE)Withania somnifera rootsWater-EthanolNot Specified20 min~0.18% (Withanolide A + 12-deoxywithastramonolide)[5]
Supercritical Fluid Extraction (SFE)Withania somniferaSupercritical CO₂40 - 60Not SpecifiedNot Specified

Table 2: Purification of Withanolides Using Column Chromatography

Stationary PhaseMobile Phase (Elution System)Target Withanolide(s)Purity AchievedReference
Silica GelGradient of Chloroform and MethanolWithanolide WS-1Not Specified[4]
Silica GelGradient of Benzene and Ethyl Acetate3β-methoxy-2,3-dihydro-27-deoxywithaferin ACrystalline solid[6]
Silica GelGradient of Dichloromethane and AcetoneChlorinated WithanolidesNot Specified
Silica Gel60% Ethyl Acetate in HexaneWithanolide WS-1Not Specified[4]

Table 3: HPLC Quantification of Withanolides

HPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Analyte(s)Reference
Reversed-phase C18Gradient of Water (0.1% Acetic Acid) and Methanol (0.1% Acetic Acid)0.6 - 1.02279 Withanolides[7]
Gemini, Phenomenex C18Gradient of Acetonitrile and 10 mM Ammonium Acetate1.0230Withanolide A, 12-deoxy-withastramonolide
Reversed-phase C18Gradient of Acetonitrile and Water1.0230Withaferin A, Withalongolide A & B[8]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from plant material.

Protocol 1: Solvent Extraction of this compound from Withania somnifera Leaves

This protocol describes a general method for the solvent extraction of withanolides, which can be adapted for the isolation of this compound.

Materials and Reagents:

  • Dried and powdered leaves of Withania somnifera

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Chloroform (ACS grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Separatory funnel

Procedure:

  • Maceration:

    • Soak 500 g of finely powdered, shade-dried leaves of Withania somnifera in approximately 700 mL of methanol for 72 hours at room temperature.

    • Filter the extract through activated charcoal to remove pigments.

  • Concentration:

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Solvent Partitioning:

    • Suspend the crude extract in deionized water.

    • Perform liquid-liquid extraction sequentially with n-hexane to remove non-polar impurities. Discard the n-hexane fraction.

    • Subsequently, partition the aqueous layer with chloroform. Collect the chloroform fraction, which will contain the withanolides.

    • Repeat the chloroform extraction three times to ensure complete recovery.

  • Final Concentration:

    • Combine the chloroform fractions and concentrate to dryness using a rotary evaporator to yield the crude withanolide extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of the crude withanolide extract using silica gel column chromatography.

Materials and Reagents:

  • Crude withanolide extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase: n-Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude withanolide extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity. A common gradient elution involves starting with n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane, and then chloroform and methanol mixtures. For example, a gradient could be:

      • 100% n-Hexane

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)

      • 100% Ethyl Acetate

      • Ethyl Acetate:Methanol (9.5:0.5, 9:1, etc.)

      • Chloroform:Methanol mixtures (e.g., 99:1, 98:2)

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., a mixture of chloroform and methanol) and visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Final Concentration:

    • Combine the purified fractions and concentrate to dryness under reduced pressure to obtain purified this compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC. The specific retention time for this compound will need to be determined using a pure standard.

Materials and Reagents:

  • Purified this compound sample

  • This compound standard (of known purity)

  • HPLC grade Methanol

  • HPLC grade Water

  • HPLC grade Acetic Acid or Ammonium Acetate

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare two solvents for gradient elution:

      • Solvent A: HPLC grade water with 0.1% acetic acid.[7]

      • Solvent B: HPLC grade methanol with 0.1% acetic acid.[7]

    • Alternatively, a mobile phase consisting of acetonitrile and 10 mM ammonium acetate can be used.

    • Degas the solvents before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

    • Dissolve the purified this compound sample in methanol to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters (example):

      • Column: Reversed-phase C18

      • Mobile Phase: A gradient program starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 227 nm or 230 nm.[7]

      • Injection Volume: 20 µL.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

  • Quantification:

    • Using the calibration curve, determine the concentration of this compound in the sample solution.

    • Calculate the percentage purity or the absolute amount of this compound in the original plant material.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes for this compound.

Extraction_Workflow plant_material Plant Material (e.g., Withania somnifera leaves) drying Drying and Powdering plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 partitioning Solvent Partitioning (n-Hexane, Chloroform) concentration1->partitioning concentration2 Concentration of Chloroform Fraction partitioning->concentration2 crude_extract Crude Withanolide Extract concentration2->crude_extract

Figure 1: General workflow for the extraction of this compound.

Purification_Workflow crude_extract Crude Withanolide Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (e.g., n-Hexane -> Ethyl Acetate -> Methanol) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling concentration Concentration pooling->concentration purified_withanolide_c Purified this compound concentration->purified_withanolide_c

Figure 2: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Development of Animal Models to Study the Effects of Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a naturally occurring steroidal lactone found in plants of the Solanaceae family, has garnered interest for its potential therapeutic properties. While in vitro studies have suggested anticancer activities, particularly against breast cancer cells through mechanisms involving oxidative stress-mediated apoptosis and DNA damage, there is a notable lack of in vivo data to substantiate these findings and explore other potential applications such as anti-inflammatory and neuroprotective effects.[1] This document provides detailed application notes and proposed protocols for the development of animal models to investigate the pharmacological effects of this compound. These protocols are extrapolated from established methodologies used for structurally similar and well-studied withanolides, such as Withaferin A and Withanolide A, to provide a robust framework for initiating preclinical in vivo research on this compound.

I. Preclinical Evaluation of Anticancer Efficacy

The development of animal models to test the anticancer properties of this compound is a critical step in its preclinical assessment. In vitro studies have indicated its potential against breast cancer cell lines.[1] A suggested future direction for this research is the use of xenograft assays in animal models to confirm these anticancer effects in a living organism.[1]

A. Human Tumor Xenograft Mouse Model

This model is fundamental for assessing the direct effect of this compound on the growth of human tumors.

Experimental Protocol:

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Lines: Human breast cancer cell lines such as MCF-7 (estrogen-receptor positive) and MDA-MB-231 (triple-negative).

  • Cell Culture and Implantation:

    • Culture the selected breast cancer cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Vehicle: A solution of DMSO, polyethylene glycol, and saline. The final DMSO concentration should be kept low to avoid toxicity.

    • Dosing: Based on studies with other withanolides, a starting dose range of 2-10 mg/kg body weight can be proposed.[2] Dose-response studies are recommended.

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical xenograft studies.[2] Oral gavage can also be explored to assess oral bioavailability.

    • Frequency: Administer this compound daily or on alternate days for a period of 15-30 days.[2]

  • Data Collection and Endpoint Analysis:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and molecular studies (e.g., Western blot for apoptotic and cell cycle markers).

    • Collect blood for pharmacokinetic analysis if required.

Quantitative Data Summary:

GroupTreatmentDosage (mg/kg)Mean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SD% Tumor Growth Inhibition
1Vehicle Control-0
2This compound2
3This compound5
4This compound10
5Positive Control (e.g., Doxorubicin)2

Experimental Workflow Diagram:

G cluster_0 Preparation cluster_1 Xenograft Implantation cluster_2 Treatment Phase cluster_3 Data Collection & Analysis A Culture Breast Cancer Cells (MCF-7, MDA-MB-231) C Subcutaneous Injection of Cancer Cells into Nude Mice A->C B Prepare this compound Solution F Administer this compound or Vehicle (i.p. or oral) B->F D Monitor Tumor Growth C->D E Randomize Mice into Groups D->E E->F G Measure Tumor Volume & Body Weight F->G H Euthanasia and Tumor Excision G->H I Histopathology & Molecular Analysis H->I

Workflow for Human Tumor Xenograft Mouse Model.

II. Investigation of Anti-inflammatory Properties

Withanolides are known to modulate inflammatory pathways, primarily through the inhibition of NF-κB.[3][4][5] Animal models of induced inflammation are crucial to determine if this compound possesses similar anti-inflammatory activity.

A. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This acute inflammation model is useful for screening the anti-inflammatory potential of a compound.

Experimental Protocol:

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • This compound Pre-treatment:

    • Administer this compound (proposed doses: 5, 10, 20 mg/kg) or vehicle via i.p. injection or oral gavage.

  • Induction of Inflammation:

    • One hour after this compound administration, inject LPS (from E. coli) intraperitoneally at a dose of 1-5 mg/kg.

  • Sample Collection:

    • After 2-6 hours of LPS challenge, collect blood via cardiac puncture for cytokine analysis.

    • Perform peritoneal lavage to collect peritoneal cells for flow cytometry.

    • Harvest tissues (liver, lungs, spleen) for histopathology and molecular analysis.

  • Endpoint Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA.

    • Analyze immune cell populations in the peritoneal fluid.

    • Assess tissue inflammation through H&E staining.

    • Measure the expression of inflammatory markers (e.g., COX-2, iNOS) and NF-κB activation in tissues using Western blot or immunohistochemistry.

Quantitative Data Summary:

GroupTreatmentLPS (mg/kg)Serum TNF-α (pg/mL) ± SDSerum IL-6 (pg/mL) ± SDPeritoneal Neutrophil Count (x10^6) ± SD
1Vehicle-
2Vehicle1
3This compound (5 mg/kg)1
4This compound (10 mg/kg)1
5This compound (20 mg/kg)1

Signaling Pathway Diagram: NF-κB Inhibition by Withanolides

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Activates WithanolideC This compound WithanolideC->IKK Inhibits

Proposed mechanism of NF-κB inhibition by this compound.

III. Assessment of Neuroprotective Effects

Several withanolides have demonstrated neuroprotective properties in various animal models of neurodegenerative diseases.[3] Investigating the potential of this compound in this area is a promising research avenue.

A. Pilocarpine-Induced Status Epilepticus Mouse Model

This model is used to study neuronal damage and inflammation associated with seizures, providing a platform to evaluate the neuroprotective effects of this compound.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Status Epilepticus (SE):

    • Administer pilocarpine (i.p.) to induce seizures.

    • After 90 minutes of continuous seizures, administer diazepam to terminate SE.

  • This compound Treatment:

    • Administer this compound (proposed doses: 5, 10 mg/kg) or vehicle (i.p.) immediately after diazepam injection and continue for a specified period (e.g., 3-7 days).

  • Behavioral and Histological Analysis:

    • Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function after a recovery period.

    • At the end of the treatment period, perfuse the brains and collect them for histological analysis.

  • Endpoint Analysis:

    • Perform Nissl staining or Fluoro-Jade B staining to assess neuronal damage in the hippocampus.

    • Use immunohistochemistry to detect markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Measure levels of apoptotic markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.

Quantitative Data Summary:

GroupTreatmentNeuronal Damage Score (Hippocampus) ± SDIba1 Positive Cells/mm² ± SDGFAP Positive Cells/mm² ± SD
1Sham Control
2SE + Vehicle
3SE + this compound (5 mg/kg)
4SE + this compound (10 mg/kg)

IV. Pharmacokinetic and Toxicity Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the potential toxicity of this compound, is essential for its development as a therapeutic agent.

A. Preliminary Pharmacokinetic Study in Rats

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • This compound Administration:

    • Administer a single dose of this compound via oral gavage and intravenous (i.v.) injection in separate groups of animals. A proposed starting dose is 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples from the tail vein at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) after administration.

  • Plasma Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

B. Acute Toxicity Study in Mice

Experimental Protocol:

  • Animal Model: Swiss albino mice, 6-8 weeks old.

  • This compound Administration:

    • Administer single escalating doses of this compound (e.g., 50, 100, 250, 500, 1000 mg/kg) via oral gavage to different groups of mice.

  • Observation:

    • Monitor the animals for signs of toxicity and mortality for 14 days.

    • Record changes in body weight, food and water intake, and any behavioral abnormalities.

  • Endpoint Analysis:

    • At the end of the observation period, euthanize the surviving animals.

    • Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

    • Collect blood for hematological and biochemical analysis.

Quantitative Data Summary (Pharmacokinetics):

ParameterOral Administration (10 mg/kg)IV Administration (5 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (h)
Bioavailability (%)N/A

Conclusion

The provided application notes and protocols offer a comprehensive framework for initiating the in vivo evaluation of this compound. While direct animal data for this compound is currently limited, the proposed methodologies, based on extensive research on similar withanolides, will enable researchers to systematically investigate its anticancer, anti-inflammatory, and neuroprotective potential. Rigorous adherence to these protocols and careful dose-selection studies will be crucial for generating reliable preclinical data to support the further development of this compound as a potential therapeutic agent.

References

Analytical Techniques for the Identification of Withanolide C in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton.[1][2][3] Found predominantly in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), these compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[4][5] The structural complexity and the presence of isomers and related compounds in plant extracts and other complex mixtures necessitate robust and sensitive analytical techniques for accurate identification and quantification of this compound.

These application notes provide detailed protocols and comparative data for the primary analytical techniques employed for the identification and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

HPLC coupled with a Photodiode Array (PDA) detector is a widely used technique for the quantitative analysis of withanolides in various matrices.[2][6] This method offers good sensitivity, reproducibility, and is suitable for routine quality control of herbal extracts and formulations.

Experimental Protocol: HPLC-PDA

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.[6]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm).[6]

  • Mobile Phase: A gradient elution using acetonitrile and water is commonly employed.[6] A typical gradient might be:

    • Solvent A: Water with 0.1% acetic acid.[2]

    • Solvent B: Acetonitrile or Methanol with 0.1% acetic acid.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for instance, 50°C.[4]

  • Detection Wavelength: Withanolides are typically monitored at around 230 nm.[4]

  • Injection Volume: 10 µL.[4]

3. Sample Preparation:

  • Plant Material: Dried and powdered plant material is extracted with a suitable solvent such as methanol or a mixture of methanol and water.[2][4] The extraction can be performed overnight on a rocking platform.[2]

  • Filtration: The extract is filtered through a 0.45 µm or 0.22 µm membrane filter prior to injection into the HPLC system.[2][4]

4. Method Validation:

  • The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[3][6]

  • Linearity: Calibration curves are constructed by plotting the peak area against the concentration of standard solutions of this compound. A correlation coefficient (r²) > 0.999 is considered acceptable.[6]

  • Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intraday) and on different days (interday).[6]

  • Accuracy: Determined by performing recovery studies, where a known amount of this compound standard is spiked into a sample matrix.[4]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-PDA analysis of withanolides. While specific data for this compound may vary, these values provide a general reference.

ParameterTypical Value RangeReference
Linearity (r²)> 0.999[6]
Limit of Detection (LOD)0.12 - 1.71 µg/mL[2]
Limit of Quantitation (LOQ)0.41 - 5.71 µg/mL[2]
Recovery97% - 100%[4]
Intraday Precision (RSD%)< 2%[4]
Interday Precision (RSD%)< 2%[6]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plant_Material Plant Material Extraction Filtration Filtration (0.22 µm) Plant_Material->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column PDA_Detector PDA Detector (230 nm) C18_Column->PDA_Detector Chromatogram Chromatogram Acquisition PDA_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-PDA analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the sensitive and selective analysis of withanolides in complex biological matrices.[7] It offers superior sensitivity and specificity compared to LC-UV methods.[7]

Experimental Protocol: UPLC-Q-TOF-MS/MS and UPLC-QQQ-MS/MS

1. Instrumentation:

  • An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for qualitative analysis and a Triple Quadrupole (QQQ) mass spectrometer for quantitative analysis.[1]

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column suitable for UPLC (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 10 mM ammonium formate in water with 0.1% formic acid.[8]

    • Solvent B: 0.1% formic acid in acetonitrile.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 40°C.[9]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Q-TOF-MS (Qualitative): Full scan mode to acquire high-resolution mass spectra for formula determination.

  • QQQ-MS (Quantitative): Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[1] Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution.

4. Sample Preparation:

  • Similar to HPLC, but may require additional clean-up steps like Solid Phase Extraction (SPE) for complex matrices like plasma to remove interferences.

Quantitative Data Summary

LC-MS/MS offers significantly lower detection limits compared to HPLC-PDA.

ParameterTypical Value Range (Withaferin A)Reference
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.213 - 0.362 µg/mL[3]
Limit of Quantification (LOQ)0.646 - 1.098 µg/mL[3]
Recovery84.77% - 100.11%[3]

Note: Data for Withaferin A is presented as a close structural analog to this compound.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction from Matrix Cleanup SPE Cleanup (Optional) Extraction->Cleanup Filtration Filtration Cleanup->Filtration UPLC UPLC Separation Filtration->UPLC ESI Electrospray Ionization UPLC->ESI MS_MS Tandem MS (MRM) ESI->MS_MS Data_Acquisition Data Acquisition MS_MS->Data_Acquisition Identification Identification & Quantification Data_Acquisition->Identification

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of withanolides, including this compound.[10] It is particularly useful for differentiating between isomers and for determining the stereochemistry of the molecule.[11]

Experimental Protocol: 1D and 2D NMR

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2. Sample Preparation:

  • The purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

3. NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.[10][11]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the carbon skeleton.[11][12]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.[13]

Logical Relationship: NMR for Structural Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1_NMR ¹H NMR Proton_Info Proton Environment H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY Connectivity ¹H-¹H Connectivity COSY->Connectivity HSQC HSQC Direct_CH_Bonds Direct C-H Bonds HSQC->Direct_CH_Bonds HMBC HMBC Long_Range_CH_Bonds Long-Range C-H Bonds HMBC->Long_Range_CH_Bonds ROESY ROESY/NOESY Stereochemistry Stereochemistry ROESY->Stereochemistry Final_Structure Final Structure of this compound Proton_Info->Final_Structure Carbon_Skeleton->Final_Structure Connectivity->Final_Structure Direct_CH_Bonds->Final_Structure Long_Range_CH_Bonds->Final_Structure Stereochemistry->Final_Structure

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

The selection of an analytical technique for the identification of this compound depends on the specific research question. HPLC-PDA is a robust and reliable method for quantification in quality control settings. For high-sensitivity quantification and identification in complex biological matrices, LC-MS/MS is the preferred method. Finally, for unambiguous structural elucidation and the identification of novel withanolides, a combination of 1D and 2D NMR experiments is essential. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and related compounds.

References

Protocol for In Vivo Administration of Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Withanolide C, a naturally occurring steroidal lactone found in plants of the Solanaceae family, has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical in vitro studies.[1] Research indicates its potential as an anticancer agent, primarily through the induction of oxidative stress-mediated apoptosis and DNA damage in cancer cells.[1] While in vivo studies specifically detailing the administration of this compound are limited, this document provides a comprehensive proposed protocol based on available data for structurally related withanolides and general practices for in vivo compound administration.

The primary mechanism of action for this compound in cancer cells involves the generation of reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX).[1] This increase in oxidative stress leads to a cascade of events including the cleavage of poly (ADP-ribose) polymerase (c-PARP) and caspase-3 (c-Cas 3), ultimately resulting in apoptosis.[1] Due to its cytotoxic effects on cancer cells, this compound is a compound of interest for further in vivo investigation in various cancer models.

This protocol provides guidelines for the preparation and administration of this compound in a murine model, along with recommendations for monitoring and endpoint analysis. It is intended to serve as a starting point for researchers, and specific parameters may need to be optimized based on the experimental model and research question.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation TimeIC50 (µM)Reference
SKBR3 (Breast Cancer)ATP48 h0.134[1]
MCF7 (Breast Cancer)ATP48 h0.172[1]
MDA-MB-231 (Breast Cancer)ATP48 h0.159[1]
M10 (Normal Breast)ATP48 h0.191[1]
HepG2 (Liver Cancer)MTT72 h0.13[1]
Hep3B (Liver Cancer)MTT72 h0.11[1]
A549 (Lung Cancer)MTT72 h1.24[1]

Table 2: Proposed In Vivo Dosage for this compound (Extrapolated from Withanolide Derivatives)

CompoundAnimal ModelRoute of AdministrationDosage Range (mg/kg)FrequencyReference (for related compounds)
This compound (Proposed)MiceIntraperitoneal (IP)2 - 10Every other day[2][3]
This compound (Proposed)MiceOral Gavage (PO)10 - 50Daily[4][5]

Note: The dosages for this compound are proposed based on in vivo studies of other withanolide derivatives (WT1, WT2, and Withaferin A).[2][3] The optimal dose for this compound should be determined empirically through dose-response studies.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl, sterile) or Phosphate-Buffered Saline (PBS)

  • Corn oil or Carboxymethylcellulose (CMC) solution (for oral gavage)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Intraperitoneal (IP) Injection:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock solution.

  • Working Solution Preparation: On the day of injection, dilute the stock solution with sterile saline or PBS to the desired final concentration.

    • Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5-10%) to avoid toxicity.

    • For example, to prepare a 1 mg/ml working solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 ml), you would mix 20 µl of the 10 mg/ml stock with 180 µl of saline.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication may be used if solubility is an issue.

  • Administration: Administer the solution via intraperitoneal injection.

Protocol for Oral Gavage (PO):

  • Vehicle Preparation: Prepare a vehicle solution, such as 0.5% CMC in water or corn oil.

  • Suspension Preparation: Suspend the required amount of this compound powder directly in the chosen vehicle to achieve the desired final concentration.

  • Homogenization: Vortex the suspension vigorously to ensure a uniform distribution of the compound.

  • Administration: Administer the suspension using a proper oral gavage needle.[6][7][8]

Animal Model and Administration

Animal Model:

  • The choice of animal model will depend on the research question. For anticancer studies, immunodeficient mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft models.

Proposed In Vivo Experimental Workflow:

G cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis A This compound Stock (in DMSO) B Working Solution/Suspension (Diluted in Vehicle) A->B C Animal Acclimatization D Tumor Cell Implantation (for xenograft models) C->D E Treatment Initiation (IP or PO administration) D->E F Continued Treatment (e.g., every other day) E->F G Monitor Tumor Growth & Animal Health F->G H Endpoint: Euthanasia & Tissue Collection G->H I Analysis: - Tumor Weight/Volume - Immunohistochemistry - Western Blot - etc. H->I

Proposed experimental workflow for in vivo administration of this compound.

Administration Protocol (Example for IP injection):

  • Animal Handling: Handle mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Injection Site: For IP injections, restrain the mouse and inject into the lower right quadrant of the abdomen to avoid the cecum.[9][10][11][12]

  • Injection Volume: The injection volume should typically be around 100-200 µl for mice.

  • Frequency: Based on studies with similar compounds, a dosing schedule of every other day is a reasonable starting point.[2]

  • Control Group: Administer the vehicle (e.g., saline with the same percentage of DMSO as the treatment group) to the control group.

Monitoring and Endpoint Analysis
  • Tumor Growth: For xenograft models, measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Animal Health: Monitor animal body weight and overall health status throughout the experiment.

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis. This can include:

    • Measurement of final tumor weight and volume.

    • Immunohistochemistry to assess markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

    • Western blot analysis to examine the expression of proteins in relevant signaling pathways.

Signaling Pathways

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS).[1]

G WC This compound ROS ↑ Reactive Oxygen Species (ROS) & Mitochondrial Superoxide (MitoSOX) WC->ROS Casp3 Cleavage of Caspase-3 ROS->Casp3 Apoptosis Apoptosis PARP Cleavage of PARP PARP->Apoptosis Casp3->PARP

This compound induces apoptosis via oxidative stress.
General Withanolide Effects on the NF-κB Signaling Pathway

While specific data for this compound is limited, withanolides, in general, are known to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival.[13][14][15]

G Withanolides Withanolides IKK IKK Complex Withanolides->IKK Inhibition IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_n NF-κB Nuclear Translocation IkBa_d->NFkB_n Gene Transcription of Pro-inflammatory & Anti-apoptotic Genes NFkB_n->Gene

General mechanism of NF-κB inhibition by withanolides.

References

Application Notes and Protocols: Withanolide C in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Withanolide C, a naturally occurring steroidal lactone, in cancer research. The information presented here is intended to guide researchers in designing and conducting experiments to evaluate the anti-cancer properties of this compound in various cancer cell lines.

Introduction

This compound is a member of the withanolide class of compounds, which are primarily isolated from plants of the Solanaceae family. While many withanolides have demonstrated anti-cancer properties, this compound has been specifically shown to inhibit the proliferation of certain cancer cells, particularly breast cancer, through the induction of oxidative stress-mediated apoptosis and DNA damage.[1][2] This document summarizes the key findings and provides detailed protocols for relevant experiments.

Applications in Cancer Cell Lines

This compound has been demonstrated to have a potent anti-proliferative effect on various human cancer cell lines. Its efficacy is particularly noted in breast cancer.

Breast Cancer

Studies have shown that this compound selectively inhibits the proliferation of breast cancer cells over normal breast cells.[1][2]

  • Affected Cell Lines:

    • SKBR3 (human breast cancer)

    • MCF7 (human breast cancer)

    • MDA-MB-231 (human breast cancer)

  • Normal Cell Line (for comparison):

    • M10 (normal human breast cells)[1]

The anti-proliferative effect is dose-dependent, with higher concentrations of this compound leading to greater inhibition of cell viability.[1][2]

Other Cancer Cell Lines

While research has focused on breast cancer, initial screenings have suggested that this compound may also have cytotoxic effects on other cancer cell lines, including:

  • Liver cancer (HepG2, Hep3B)[1]

  • Lung cancer (A549)[1]

Further research is required to fully elucidate the mechanisms of action in these and other cancer types.

Mechanism of Action: Oxidative Stress-Mediated Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of oxidative stress, which subsequently leads to apoptosis and DNA damage in cancer cells.[1][2]

Induction of Oxidative Stress

This compound treatment triggers a significant increase in reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX) within cancer cells.[2] This is accompanied by a depletion of glutathione (GSH), a key antioxidant, indicating a state of oxidative imbalance.[2]

Induction of Apoptosis

The increase in oxidative stress leads to the activation of the apoptotic cascade. Key events include:

  • Increased SubG1 Phase Population: Indicative of apoptotic cells with fragmented DNA.[2]

  • Annexin V Staining: Externalization of phosphatidylserine, an early marker of apoptosis.[2]

  • Caspase Activation: Cleavage and activation of Caspase-3.[2]

  • PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase by activated caspases.[2]

DNA Damage

This compound also induces DNA damage in cancer cells, as evidenced by the increased expression of γH2AX and 8-oxo-2'-deoxyguanosine (8-oxodG).[1][2]

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)AssayReference
SKBR3 Breast Cancer~0.5ATP Assay (48h)[1]
MCF7 Breast Cancer~0.6ATP Assay (48h)[1]
MDA-MB-231 Breast Cancer~0.8ATP Assay (48h)[1]
HepG2 Liver CancerNot specifiedMTT Assay[1]
Hep3B Liver CancerNot specifiedMTT Assay[1]
A549 Lung CancerNot specifiedMTT Assay[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (ATP Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., SKBR3, MCF7, MDA-MB-231) and a normal cell line (e.g., M10)

  • Complete cell culture medium (specific to cell line)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.25, 0.5, 0.75, and 1 µM.[1] Include a vehicle control (0.1% DMSO).[1]

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis for Apoptotic Proteins

Objective: To detect the expression levels of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Visualizations

Signaling Pathway of this compound in Cancer Cells

WithanolideC_Pathway cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Downstream Effects WithanolideC This compound ROS ↑ Reactive Oxygen Species (ROS) ↑ Mitochondrial Superoxide (MitoSOX) WithanolideC->ROS GSH ↓ Glutathione (GSH) WithanolideC->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis  Caspase-3 activation  PARP cleavage DNADamage DNA Damage (↑ γH2AX, ↑ 8-oxodG) OxidativeStress->DNADamage CellDeath Cancer Cell Death Apoptosis->CellDeath DNADamage->CellDeath

Caption: Signaling pathway of this compound inducing cancer cell death.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., ATP Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry - Annexin V/PI) treatment->apoptosis protein Protein Expression Analysis (Western Blot - Caspases, PARP) treatment->protein ros Oxidative Stress Measurement (Flow Cytometry - ROS/MitoSOX) treatment->ros end End: Data Analysis & Conclusion viability->end apoptosis->end protein->end ros->end

Caption: Workflow for evaluating this compound's anti-cancer effects.

References

Unveiling Molecular Mechanisms: Withanolide C as a Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolide C, a naturally occurring steroidal lactone found in plants of the Solanaceae family, is emerging as a valuable chemical probe in molecular biology.[1] Its potent biological activities, including anti-cancer and anti-inflammatory effects, stem from its ability to modulate key cellular signaling pathways.[2][3][4] These application notes provide a comprehensive overview of the use of this compound as a chemical tool to investigate cellular processes, identify novel drug targets, and elucidate mechanisms of action. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Molecular Targets and Mechanism of Action

Withanolides, as a class of compounds, are known to interact with multiple cellular targets and signaling cascades.[2][3][4] While research on this compound is ongoing, studies on related withanolides and initial investigations into this compound itself point towards several key pathways that are affected.

1. Induction of Oxidative Stress-Mediated Apoptosis:

A primary mechanism of this compound's anti-cancer activity is the induction of oxidative stress, leading to apoptosis and DNA damage in cancer cells.[5] This is characterized by an increase in reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX), depletion of glutathione, and subsequent activation of apoptotic pathways.[5]

2. Modulation of Key Signaling Pathways:

Withanolides have been shown to influence several critical signaling pathways involved in cell survival, proliferation, and inflammation.[2] These include:

  • NF-κB Pathway: Withanolides can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[2][6] This is often achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[2]

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer. Withanolides have been shown to inhibit this pathway, leading to decreased cell viability.[7][8]

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and immune responses. Modulation of this pathway by withanolides can contribute to their anti-inflammatory and anti-cancer effects.[2][9]

Data Presentation

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
SKBR3Breast CancerATP assay48 h0.134[5]
MCF7Breast CancerATP assay48 h0.172[5]
MDA-MB-231Breast CancerATP assay48 h0.159[5]
M10Normal BreastATP assay48 h0.191[5]
HepG2Liver CancerMTT assay72 h0.13[5]
Hep3BLiver CancerMTT assay72 h0.11[5]
A549Lung CancerMTT assay72 h1.24[5]
MDA-MB-231Breast CancerMTT assay72 h0.52[5]
MCF7Breast CancerMTT assay72 h1.53[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using ATP Assay

This protocol is used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • 96-well plates

  • Mammalian cells of interest

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. It is recommended to include a DMSO-only control.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

  • Incubate the plate for the desired time period (e.g., 48 hours).[5]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol is used to detect the expression of key apoptotic proteins in cells treated with this compound.[5]

Materials:

  • This compound

  • Cultured cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and time.

    • Wash cells with ice-old PBS and lyse them with RIPA buffer.[10]

    • Scrape the cells and collect the lysate.[10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[10]

    • Separate the proteins on an SDS-PAGE gel.[12]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.[12]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST.[12]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.[12]

    • Capture the signal using an imaging system.[12]

    • Use β-actin as a loading control to normalize protein levels.

Protocol 3: Proposed Method for Target Identification using Affinity Chromatography

This protocol outlines a general approach for using this compound as a chemical probe to pull down its interacting proteins. This method requires the synthesis of a this compound derivative with a linker for immobilization.

Materials:

  • Immobilized this compound-linker-bead conjugate (e.g., NHS-activated Sepharose beads)

  • Cell lysate from the system of interest

  • Binding buffer (e.g., PBS with 0.1% Tween-20)

  • Wash buffer (e.g., Binding buffer with increased salt concentration)

  • Elution buffer (e.g., high concentration of free this compound, SDS-PAGE sample buffer, or a low pH buffer)

  • Empty chromatography columns

  • Mass spectrometry facility for protein identification

Procedure:

  • Preparation of Affinity Matrix:

    • Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., amine or carboxyl).

    • Covalently couple the this compound derivative to NHS-activated Sepharose beads according to the manufacturer's instructions.

    • Prepare a control column with beads coupled only to the linker or a structurally unrelated molecule.

  • Binding of Target Proteins:

    • Incubate the cell lysate with the this compound-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Transfer the slurry to an empty chromatography column.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins using an appropriate elution buffer. Competitive elution with a high concentration of free this compound is often the mildest method.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

    • Excise protein bands that are unique to the this compound column and identify them by mass spectrometry.

  • Validation:

    • Validate the identified interactions using orthogonal methods such as Western blotting, surface plasmon resonance, or isothermal titration calorimetry.

Visualizations

Signaling_Pathway_of_Withanolide_C cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms This compound This compound ROS/MitoSOX Increase ROS/MitoSOX Increase This compound->ROS/MitoSOX Increase NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Inhibition PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition JAK/STAT Pathway JAK/STAT Pathway This compound->JAK/STAT Pathway Modulation Glutathione Depletion Glutathione Depletion ROS/MitoSOX Increase->Glutathione Depletion Oxidative Stress Oxidative Stress Glutathione Depletion->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis Oxidative Stress->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Inflammation Inflammation NF-kB Pathway->Inflammation Decreased Cell Survival Cell Survival NF-kB Pathway->Cell Survival Decreased Cell Proliferation Cell Proliferation PI3K/Akt Pathway->Cell Proliferation Decreased Immune Response Immune Response JAK/STAT Pathway->Immune Response Altered

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-cleaved PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Apoptosis Assessment analysis->end

Caption: Western blot workflow for apoptosis analysis.

Affinity_Chromatography_Workflow start Start: Immobilize this compound on Beads binding Incubate Lysate with Beads start->binding lysate Prepare Cell Lysate lysate->binding wash Wash to Remove Non-specific Binders binding->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Analysis elution->sds_page mass_spec Protein Identification by Mass Spectrometry sds_page->mass_spec validation Target Validation mass_spec->validation end End: Identify Binding Partners validation->end

Caption: Affinity chromatography workflow for target ID.

References

Application Notes and Protocols for the Formulation of Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective

To provide detailed methodologies for enhancing the solubility and delivery of Withanolide C, a promising natural compound with poor aqueous solubility that limits its therapeutic potential. These notes include protocols for formulation development, characterization, and in vitro testing.

Introduction to this compound and its Challenges

This compound is a chlorinated steroidal lactone found in plants of the Solanaceae family, such as Withania somnifera. Like many other withanolides, it exhibits a range of biological activities, including anticancer properties. However, its therapeutic application is hampered by its low aqueous solubility, which can lead to poor absorption and limited bioavailability. To overcome these challenges, various formulation strategies can be employed to enhance its solubility and dissolution rate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation design.

Table 1: Solubility Profile of this compound and Related Withanolides

CompoundSolventSolubilityCitation
This compoundChloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble[1]
Withanolide AAqueous SolutionsSparingly soluble[2]
Withanolide AMethanol~0.5 mg/mL[2]
Withanolide AAcetonitrile~0.1 mg/mL[2]
Withanolides (in general)WaterPoorly soluble[3]
Withanolides (in silico prediction)Aqueous (Log S)-4.2 to -4.9[4]

Formulation Strategies and Protocols

Several techniques can be employed to improve the solubility and dissolution of this compound. The following sections provide detailed protocols for three promising approaches: solid dispersion, cyclodextrin inclusion complexation, and liposomal encapsulation.

Solid Dispersion with PVP K30

Solid dispersion is a technique where the drug is dispersed in an amorphous form within a hydrophilic carrier, which can significantly enhance the dissolution rate.[5] Polyvinylpyrrolidone (PVP) K30 is a commonly used carrier due to its high water solubility and low toxicity.[6]

cluster_prep Preparation cluster_char Characterization A Dissolve this compound and PVP K30 in a common solvent (e.g., methanol) B Solvent evaporation using a rotary evaporator A->B C Further drying under vacuum to remove residual solvent B->C D Pulverize the solid dispersion and sieve C->D E Solubility Studies D->E F In Vitro Dissolution Testing D->F G Solid-State Characterization (PXRD, DSC, FTIR) D->G

Caption: Workflow for preparing and characterizing this compound solid dispersions.

  • Materials: this compound, PVP K30, Methanol (HPLC grade).

  • Procedure:

    • Prepare solutions of this compound and PVP K30 in methanol at various weight ratios (e.g., 1:1, 1:3, 1:5).[7]

    • Dissolve the required amount of PVP K30 in a minimal amount of methanol in a round-bottom flask with stirring.

    • Add the methanolic solution of this compound to the PVP K30 solution and continue stirring until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 60-mesh sieve.[5]

    • Store the prepared solid dispersion in a desiccator until further use.

Table 2: Expected Improvement in Solubility with Solid Dispersion

FormulationDrugCarrierSolubility EnhancementCitation
Solid DispersionCarvedilolPVP K30Up to 35-fold[7]
Solid DispersionKetoprofenPVP K-30/PEG 6000~3.7-fold[8]
Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[9] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

cluster_prep Preparation (Co-precipitation) cluster_char Characterization A Dissolve β-cyclodextrin in water with heating and stirring C Slowly add the this compound solution to the β-cyclodextrin solution A->C B Dissolve this compound in an organic solvent (e.g., ethanol) B->C D Stir for an extended period (e.g., 24-48h) at room temperature C->D E Cool the mixture to induce precipitation D->E F Filter, wash, and dry the inclusion complex E->F G Phase Solubility Studies F->G H In Vitro Dissolution Testing F->H I Complex Formation Confirmation (DSC, FTIR, NMR) F->I

Caption: Workflow for preparing and characterizing this compound-cyclodextrin inclusion complexes.

  • Materials: this compound, β-Cyclodextrin (or HP-β-CD), Ethanol, Deionized water.

  • Procedure:

    • Determine the stoichiometric ratio for complexation (commonly 1:1 molar ratio) through phase solubility studies.

    • Dissolve the calculated amount of β-cyclodextrin in deionized water with continuous stirring and gentle heating (around 50-60°C).

    • Dissolve this compound in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of this compound dropwise to the aqueous β-cyclodextrin solution under constant stirring.

    • Continue stirring the mixture for 24-48 hours at room temperature.

    • Cool the resulting suspension in an ice bath for 2-4 hours to facilitate precipitation of the inclusion complex.

    • Filter the precipitate using a vacuum filter, wash with a small amount of cold deionized water to remove any uncomplexed drug and cyclodextrin.

    • Dry the collected powder in a vacuum oven at 40°C until a constant weight is achieved.

    • Store the complex in a desiccator.

Table 3: Reported Solubility Enhancement with Cyclodextrins

FormulationDrugCyclodextrinSolubility EnhancementCitation
Inclusion ComplexHyperosideHP-β-CD9-fold[7]
Inclusion ComplexAllicinβ-CD~9-fold[10]
Inclusion ComplexOleanolic acidAmino-appended β-CDsDramatically promoted[3]
Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, thereby improving their solubility, stability, and delivery.

cluster_prep Preparation (Thin Film Hydration) cluster_char Characterization A Dissolve lipids and this compound in an organic solvent B Create a thin lipid film by solvent evaporation A->B C Hydrate the lipid film with an aqueous buffer B->C D Sonication or extrusion to form unilamellar vesicles C->D E Particle Size and Zeta Potential D->E F Encapsulation Efficiency D->F G In Vitro Drug Release D->G

Caption: Workflow for preparing and characterizing this compound liposomes.

  • Materials: this compound, Phosphatidylcholine (PC), Cholesterol, Organic solvent (e.g., chloroform:methanol mixture), Phosphate buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. A common molar ratio for PC:Cholesterol is 7:3.

    • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40°C).

    • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Remove the unencapsulated this compound by centrifugation or dialysis.

    • Store the liposomal suspension at 4°C.

In Vitro Dissolution Testing

In vitro dissolution testing is essential to evaluate the performance of the developed formulations. For poorly soluble drugs like this compound, the use of biorelevant media is recommended to better simulate the conditions of the gastrointestinal tract.[2][11][12][13]

Protocol: In Vitro Dissolution Study
  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF): pH 1.2 without enzymes.

    • Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0.

    • (Commercially available powders can be used to prepare these media).

  • Procedure:

    • Set the paddle speed to 50 or 75 rpm and maintain the temperature of the dissolution medium (900 mL) at 37 ± 0.5°C.

    • Place an accurately weighed amount of the this compound formulation (equivalent to a specific dose) in the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the filtrate for this compound content using a validated HPLC-UV method.

Analytical Method for Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) with UV detection method is suitable for the quantification of this compound in formulation and dissolution samples.

Protocol: HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% acetic acid or a phosphate buffer). A typical gradient could be starting with a higher aqueous proportion and increasing the acetonitrile concentration over time.

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 227 nm.[11]

    • Injection Volume: 20 µL.

    • Column Temperature: 25-30°C.

  • Standard Preparation: Prepare a stock solution of this compound in methanol and serially dilute to create a calibration curve (e.g., 1-100 µg/mL).

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Signaling Pathways of Withanolides

Withanolides exert their biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for the development of targeted therapies.

Key Signaling Pathways Modulated by Withanolides

cluster_pathways Cellular Processes cluster_ros Oxidative Stress cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway WithanolideC This compound ROS ↑ ROS Production WithanolideC->ROS IKK IKK WithanolideC->IKK inhibits Akt Akt WithanolideC->Akt inhibits DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters Gene_expression Pro-inflammatory & Pro-survival Gene Expression NFkB->Gene_expression PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_growth Cell Growth & Proliferation mTOR->Cell_growth

Caption: Simplified diagram of key signaling pathways affected by this compound.

This compound has been shown to inhibit the proliferation of breast cancer cells through the induction of oxidative stress, leading to DNA damage and apoptosis.[2] More broadly, withanolides are known to target several interconnected signaling pathways crucial for cancer cell survival and proliferation, including:

  • NF-κB Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory and anticancer effects of withanolides.

  • PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth and survival, and its inhibition by withanolides can lead to apoptosis.

  • JAK/STAT Pathway: Withanolides can interfere with this pathway, which is involved in cytokine signaling and cell proliferation.

  • MAPK Pathway: This pathway is involved in cellular responses to various stimuli, and its modulation by withanolides can contribute to their anticancer effects.

By formulating this compound to improve its delivery, its efficacy in targeting these pathways can be significantly enhanced, paving the way for its development as a potential therapeutic agent.

References

Application Note and Protocols: Standard Operating Procedures for Handling and Storage of Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Withanolides are a group of naturally occurring C28-steroidal lactones primarily found in plants of the Solanaceae family, such as Withania somnifera (Ashwagandha).[1][2] Withanolide C, a chlorinated withanolide, is a bioactive compound isolated from these plants.[3] Like other withanolides, it is investigated for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties.[1][4] Due to its potential therapeutic applications, establishing standardized procedures for its handling, storage, and use in experimental settings is critical to ensure researcher safety, compound integrity, and the reproducibility of results.

This document provides detailed standard operating procedures (SOPs) for this compound, covering its physicochemical properties, safe handling, storage, and preparation for experimental use.

Physicochemical Properties and Storage

Accurate knowledge of a compound's properties is fundamental for its proper handling and storage.

Data Presentation: Physicochemical Properties The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 108030-78-0[3][5]
Molecular Formula C₂₈H₃₉ClO₇[5]
Molecular Weight 523.05 g/mol [3][5]
Appearance Crystalline solid (typical for withanolides)[6][7]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[3] Sparingly soluble in aqueous solutions.[7][3][7]

Protocols for Storage To maintain the stability and integrity of this compound, the following storage conditions are recommended. Stability studies on related withanolides have shown that improper storage, particularly exposure to humidity and elevated temperatures, can lead to significant degradation over time.[8][9]

ConditionRecommendationRationale
Solid Compound Store desiccated at -20°C.[3]Prevents degradation from moisture and heat. Long-term stability (≥4 years) is reported for similar withanolides under these conditions.[6][7]
Stock Solutions Store in small aliquots at -20°C or -80°C. Purge with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes freeze-thaw cycles and oxidation.
Aqueous Solutions Not recommended for storage for more than one day.[7] Prepare fresh before use.Withanolides have limited stability in aqueous media, which can lead to hydrolysis and loss of activity.[7]

Safety and Handling Precautions

This compound should be handled with care, as the toxicological properties have not been fully elucidated. It is prudent to treat it as a potentially hazardous substance.[6][7]

General Handling Guidelines

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or aerosols.[10]

  • Prevent contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the laboratory area.[11]

  • Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE) The following PPE should be worn at all times when handling this compound.

PPE TypeSpecification
Gloves Nitrile or other chemical-resistant gloves.
Lab Coat Standard laboratory coat.
Eye Protection Safety glasses with side shields or goggles.[10]
Respiratory Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.[10]

First Aid Measures In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Mandatory Visualization: Safe Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Consult SDS and SOPs ppe Don Personal Protective Equipment (PPE) prep->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Weigh Compound in Hood hood->weigh dissolve Prepare Stock Solution weigh->dissolve store Store at -20°C, Desiccated dissolve->store waste Dispose of Waste Properly store->waste clean Clean Work Area waste->clean decontam Remove and Dispose of PPE clean->decontam

Caption: A logical workflow for the safe handling of this compound powder.

Protocols for Solution Preparation

The poor aqueous solubility of withanolides necessitates the use of organic solvents for stock solutions.

Experimental Protocol: Preparing a Stock Solution (10 mM)

  • Calculate Mass: Determine the mass of this compound needed for the desired volume and concentration. For 1 mL of a 10 mM stock solution (MW = 523.05 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 523.05 g/mol * (1000 mg / 1 g) = 5.23 mg.

  • Weighing: In a chemical fume hood, carefully weigh 5.23 mg of this compound into a sterile microcentrifuge tube or vial.

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Purge the vial with an inert gas (e.g., argon), seal tightly, and label clearly. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparing Working Solutions for Cell Culture

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

  • Use Immediately: Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous working solutions.[7]

Mandatory Visualization: Solution Preparation Workflow

G Workflow for Solution Preparation start Start: Solid this compound weigh Weigh required mass start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to dissolve add_dmso->vortex stock 10 mM Stock Solution in DMSO vortex->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw one aliquot aliquot->thaw For each experiment dilute Serially dilute in culture medium thaw->dilute final_conc Final Working Solutions (e.g., 1-100 µM) dilute->final_conc use Use Immediately in Experiment final_conc->use

Caption: A standard workflow for preparing stock and working solutions.

Example Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

This protocol outlines a common method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (0 µM this compound with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Mandatory Visualization: MTT Assay Workflow

G Workflow for MTT Cytotoxicity Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze

Caption: A step-by-step workflow for a typical MTT cytotoxicity assay.

Overview of Biological Activity and Signaling Pathways

Withanolides exert their biological effects by modulating numerous cellular signaling pathways.[12] Their anti-inflammatory and anti-cancer properties are often attributed to the inhibition of pro-inflammatory transcription factors and the induction of apoptosis.[4]

One of the key pathways targeted by withanolides is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[4] In normal resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., TNF-α), NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation. Withanolides can inhibit this process, thereby reducing inflammation and promoting apoptosis in cancer cells.

Mandatory Visualization: Simplified NF-κB Signaling Pathway

G Simplified NF-kB Signaling Pathway Inhibition by Withanolides cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK TNF-α IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκB Degradation Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription WithanolideC This compound WithanolideC->IKK Inhibition

Caption: Withanolides can inhibit the NF-κB pathway, a key regulator of inflammation.

References

Troubleshooting & Optimization

Overcoming poor aqueous solubility of Withanolide C in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Withanolide C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor aqueous solubility of this compound in your biological experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound, like many other withanolides, is a steroidal lactone with a lipophilic structure, leading to poor solubility in water and aqueous buffers.[1] It is, however, soluble in various organic solvents.[2][3] For biological assays, it is common practice to first dissolve this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which can then be diluted into your aqueous assay medium.[4][5]

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro biological assays.[2][3][6] this compound is soluble in DMSO.[2] Other organic solvents like ethanol, methanol, and acetone can also be used.[2][3][7] When preparing your stock solution, ensure you are using a high-purity, anhydrous grade of the solvent to maintain the integrity of the compound.

Q3: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with poorly soluble compounds.[8] Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try performing a serial dilution to find the highest workable concentration that does not cause precipitation.

  • Optimize the final DMSO concentration: While DMSO is an excellent solvent, high concentrations can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%. Ensure your dilution scheme achieves this.

  • Use a solubilizing agent: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as cyclodextrins or surfactants, into your assay medium.[9][10] These agents can form complexes with this compound, enhancing its aqueous solubility.[11]

  • Warm the medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where high concentrations of organic solvents are not feasible, several formulation strategies can be employed to enhance the solubility and bioavailability of withanolides. These include:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[11][12][13][14][15] Studies have shown that cyclodextrin-assisted extraction can enrich the content of active withanolides.[16]

  • Nanoformulations: Encapsulating this compound into nanocarriers like liposomes, nanoparticles, or nanoemulsions can significantly improve its aqueous dispersibility and bioavailability.[17][18][19][20] For instance, a phospholipid complex of withanolides demonstrated a ~14-fold increase in aqueous solubility.[17]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state, which can enhance its dissolution rate.[21]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
  • Possible Cause: Poor solubility of this compound in the assay medium leading to a lower effective concentration than intended.[6][8]

  • Troubleshooting Steps:

    • Verify Solubility: Before conducting your bioassay, perform a visual inspection of your final working solution under a microscope to check for any precipitate.

    • Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in the organic solvent before diluting it into the aqueous medium. Gentle warming or sonication might be necessary.[6]

    • Serial Dilution: Prepare a range of concentrations to determine the optimal working concentration that does not lead to precipitation and gives a reproducible biological response.

    • Incorporate Solubilizing Agents: As a last resort, consider the use of solubilizing agents like HP-β-cyclodextrin at a concentration that does not affect your biological system.

Issue 2: High background signal or cellular toxicity in control wells (vehicle control).
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) used as a vehicle is too high, causing cellular stress or toxicity.

  • Troubleshooting Steps:

    • Reduce Final Solvent Concentration: Ensure the final concentration of your organic solvent in the assay is as low as possible, typically below 0.5% for DMSO in most cell lines.

    • Vehicle Control Titration: Perform a dose-response experiment with the vehicle (e.g., DMSO) alone to determine the maximum concentration that does not cause any observable adverse effects on your cells.

    • Alternative Solvents: If DMSO proves to be too toxic for your specific cell line, you could explore other less toxic organic solvents, although their solubilizing capacity for this compound should be verified.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
ChloroformSoluble[2][3]
DichloromethaneSoluble[2][3]
Ethyl AcetateSoluble[2][3]
DMSOSoluble[2][3][5]
AcetoneSoluble[2][3]
MethanolSoluble[4][7]
EthanolSoluble[7]
WaterPoorly soluble/sparingly soluble[1][4]

Table 2: Overview of Solubilization Strategies for Withanolides

StrategyDescriptionPotential Fold Increase in SolubilityReference(s)
Co-solvents Using water-miscible organic solvents like DMSO to dissolve the compound before dilution in aqueous media.Not explicitly quantified, but a standard method.[10][22]
Cyclodextrin Inclusion Complexes Encapsulating withanolides within the hydrophobic cavity of cyclodextrins to form water-soluble complexes.Method enriches active withanolides.[9][11][16]
Phospholipid Complexes (Naturosomes) Complexation of withanolides with phospholipids to form amorphous, more soluble structures.~14-fold[17]
Nanoformulations Encapsulation in systems like nanoparticles or liposomes to improve dispersibility and bioavailability.Formulation dependent.[18][23]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Pre-warmed (37°C) sterile cell culture medium

  • Procedure:

    • Perform a serial dilution of the this compound stock solution in the cell culture medium to achieve the final desired concentrations.

    • It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. Do not add the medium to the concentrated stock.

    • Ensure the final concentration of DMSO in the highest concentration of your working solution is below the toxicity limit for your cell line (typically <0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

    • Use the working solutions immediately after preparation.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add DMSO store Store at -20°C/-80°C dissolve->store dilute Serially Dilute in Aqueous Medium store->dilute Use Aliquot add_to_assay Add to Biological Assay dilute->add_to_assay incubate Incubate add_to_assay->incubate signaling_pathway cluster_nfkb NF-κB Pathway Inhibition Withanolide_C This compound IKK IKK Complex Withanolide_C->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Activates pi3k_akt_pathway cluster_pi3k PI3K/Akt Pathway Inhibition Withanolide_C This compound Hsp90 Hsp90 Withanolide_C->Hsp90 Inhibits Akt Akt Hsp90->Akt Chaperones mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

References

Stability issues and degradation pathways of Withanolide C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Withanolide C in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on studies of similar withanolides, the stability of this compound in solution is likely influenced by several factors, including:

  • pH: Withanolides can be susceptible to degradation in both acidic and alkaline conditions. One study on withanolides loaded onto carbon dots showed a minor reduction in the phytochemical load under acidic (pH 2.0) conditions compared to neutral (pH 7.0) and alkaline (pH 10.0) conditions over 24 hours[1].

  • Temperature: Elevated temperatures can accelerate the degradation of withanolides. Studies on aqueous extracts of Withania somnifera have shown a significant decline in the content of withaferin A and withanolide A under accelerated storage conditions (higher temperatures)[2][3].

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of withanolides[4][5].

  • Oxidizing Agents: The steroidal lactone structure of withanolides may be susceptible to oxidative degradation. Forced degradation studies on related compounds often include exposure to oxidizing agents like hydrogen peroxide to assess this susceptibility[6][7][8].

  • Solvent: The choice of solvent can impact the stability of this compound. While specific data for this compound is limited, it is known to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The reactivity of the solvent and its purity can influence degradation rates.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported, based on its chlorinated steroidal lactone structure, potential degradation pathways may include:

  • Hydrolysis: The lactone ring in the withanolide structure is an ester and can be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring.

  • Epoxide Ring Opening: Similar to other withanolides possessing an epoxide ring, this functional group in this compound could undergo ring-opening reactions, particularly under acidic conditions.

  • Dehydrochlorination: The chloro group in this compound could be eliminated, leading to the formation of a double bond.

  • Oxidation: The double bonds and hydroxyl groups present in the molecule are potential sites for oxidation.

  • Isomerization: Changes in stereochemistry at various chiral centers could occur under certain conditions.

Q3: How can I monitor the degradation of this compound in my experiments?

Several analytical techniques can be employed to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods for separating and quantifying withanolides and their degradation products. A stability-indicating method should be developed and validated to ensure that the peaks of the degradation products are well-resolved from the parent this compound peak[2][3][9][10][11].

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be used for the separation and quantification of withanolides and is a cost-effective method for monitoring stability[12].

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly valuable for identifying unknown degradation products by providing information on their molecular weight and fragmentation patterns[13][14].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound potency or inconsistent results in biological assays. Degradation of this compound in the stock solution or experimental medium.- Prepare fresh stock solutions frequently. - Store stock solutions at -20°C or lower in a non-reactive solvent (e.g., DMSO, ethanol) and protect from light. - Minimize the time the compound is in aqueous buffers, especially at non-neutral pH or elevated temperatures. - Perform a quick stability check of this compound in your experimental medium under the assay conditions.
Appearance of unknown peaks in the chromatogram during analysis. Degradation of this compound.- Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. - Use LC-MS/MS to identify the structure of the unknown peaks. - Ensure the purity of your solvents and reagents, as impurities can sometimes cause degradation.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or buffer.- Refer to solubility data for this compound. It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. - For aqueous solutions, consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. - Prepare a more dilute stock solution.

Quantitative Data Summary

There is limited published quantitative data specifically on the degradation kinetics of this compound. However, studies on withanolide-rich fractions provide some insights.

Table 1: Stability of a Withanolide-Rich Fraction (WRF) at Room Temperature (24 ± 1 °C) over 180 Days

WithanolideHalf-life (t½) in daysShelf-life (t₉₉) in days
Withanoside V31.3208
Withaferin ANot specifiedNot specified
1,2-deoxywithastramonolideNot specifiedNot specified
WithanoneNot specifiedNot specified
Withanolide ANot specifiedNot specified
Withanolide BNot specifiedNot specified
Data extracted from a study on a Withanolide Rich Fraction, where degradation followed first-order kinetics. The stability of individual withanolides within the mixture can vary.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UHPLC system with a photodiode array (PDA) or UV detector

  • LC-MS/MS system (for identification of degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.

    • Also, expose the stock solution to the same temperature.

    • Analyze the samples at different time intervals.

  • Photolytic Degradation:

    • Expose the stock solution and a solid sample of this compound to UV light (e.g., 254 nm) and/or sunlight.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at different time intervals.

  • Analysis:

    • Analyze all the stressed samples by a validated stability-indicating HPLC or UHPLC method.

    • Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agent Photolysis Photolysis This compound->Photolysis Light (UV) Thermal Degradation Thermal Degradation This compound->Thermal Degradation Heat Lactone Ring Opening Lactone Ring Opening Hydrolysis->Lactone Ring Opening Epoxide Ring Opening / Hydroxylation Epoxide Ring Opening / Hydroxylation Oxidation->Epoxide Ring Opening / Hydroxylation Isomerization / Rearrangement Isomerization / Rearrangement Photolysis->Isomerization / Rearrangement Dehydration / Dehydrochlorination Dehydration / Dehydrochlorination Thermal Degradation->Dehydration / Dehydrochlorination

Caption: Potential Degradation Pathways for this compound.

Experimental_Workflow cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid HPLC/UHPLC HPLC/UHPLC Acid->HPLC/UHPLC Quantification Base Base Base->HPLC/UHPLC Quantification Oxidation Oxidation Oxidation->HPLC/UHPLC Quantification Heat Heat Heat->HPLC/UHPLC Quantification Light Light Light->HPLC/UHPLC Quantification This compound Solution This compound Solution This compound Solution->Acid This compound Solution->Base This compound Solution->Oxidation This compound Solution->Heat This compound Solution->Light LC-MS/MS LC-MS/MS HPLC/UHPLC->LC-MS/MS Identification of Degradants Stability Profile Stability Profile HPLC/UHPLC->Stability Profile Degradation Pathways Degradation Pathways LC-MS/MS->Degradation Pathways

Caption: Workflow for Forced Degradation Studies of this compound.

References

Optimization of Withanolide C dosage for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Withanolide C dosage for both in vitro and in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in in vitro cancer cell line studies?

A good starting point for in vitro studies with this compound is in the low micromolar range. Based on published data, effective concentrations that induce cytotoxicity in various cancer cell lines typically fall between 0.1 µM and 10 µM.[1] For instance, IC50 values for this compound in breast cancer cell lines like SKBR3, MCF7, and MDA-MB-231 have been reported to be in the range of 0.52 to 1.53 µM after 72 hours of treatment.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound for my experiments?

This compound is sparingly soluble in aqueous solutions.[2] For in vitro experiments, it is best to dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] This stock solution can then be diluted in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, the formulation will depend on the route of administration and may require specific vehicles to enhance solubility and bioavailability.

Q3: I am observing cytotoxicity in my non-cancerous control cells. What should I do?

Some withanolides can exhibit cytotoxicity in normal cells at higher concentrations.[1] If you observe significant toxicity in your control cells, consider the following:

  • Lower the concentration: You may be using a concentration that is too high. Try a lower dose range.

  • Reduce exposure time: Shorter incubation times may be sufficient to see effects in cancer cells while minimizing toxicity in normal cells.

  • Use a different control cell line: Some cell lines may be more sensitive to this compound than others.

  • Verify the purity of your compound: Impurities in the this compound sample could be contributing to the toxicity.

Q4: What is the recommended dosage for this compound in animal studies?

Specific in vivo dosage data for this compound is limited. However, studies on other withanolides, such as Withaferin A, can provide a starting point. For Withaferin A, oral doses in rodents have ranged from 0.5 to 70 mg/kg, while intraperitoneal doses have ranged from 4 to 50 mg/kg.[3][4] It is crucial to conduct a pilot study with a range of doses to determine the optimal therapeutic window and assess any potential toxicity of this compound in your animal model.

Q5: What are the primary signaling pathways affected by this compound?

This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1] This oxidative stress can lead to DNA damage and the activation of intrinsic and extrinsic apoptotic pathways.[1][5][6] Key proteins involved include caspases (like caspase-3 and caspase-9) and members of the Bcl-2 family (such as Bax and Bcl-2).[6][7][8] Other withanolides are known to modulate signaling pathways like NF-κB and STAT3, which are involved in inflammation and cell survival.[9][10]

Troubleshooting Guides

In Vitro Studies
IssuePossible Cause(s)Recommended Solution(s)
Poor solubility/precipitation in media - this compound has low aqueous solubility.[2]- Concentration of the organic solvent (e.g., DMSO) in the final media is too high.- Prepare a high-concentration stock solution in 100% DMSO.- Serially dilute the stock solution in culture media to the final desired concentration, ensuring the final DMSO concentration is ≤ 0.1%.- Vortex gently while diluting.
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of this compound stock solution.- Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before treatment.- Standardize all incubation periods.- Aliquot the this compound stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
No significant effect on cell viability - The concentration used is too low.- The incubation time is too short.- The cell line is resistant to this compound.- Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 50 µM).- Extend the incubation time (e.g., 24, 48, and 72 hours).- Try a different cell line known to be sensitive to withanolides.
In Vivo Studies
IssuePossible Cause(s)Recommended Solution(s)
No observable therapeutic effect - The dose is too low.- Poor bioavailability of the compound.- Inappropriate route of administration.- Conduct a dose-escalation study to find an effective dose.- Use a formulation that enhances solubility and absorption.- Consider a different route of administration (e.g., intraperitoneal instead of oral) that may increase bioavailability.
Toxicity in animals (e.g., weight loss, lethargy) - The dose is too high.- Reduce the dosage.- Monitor the animals closely for any signs of toxicity and establish a maximum tolerated dose (MTD).
Variability in animal responses - Inconsistent dosing volume or technique.- Differences in animal age, weight, or health status.- Ensure accurate and consistent administration of the compound.- Use animals of similar age and weight, and randomize them into treatment groups.

Data Presentation

In Vitro Cytotoxicity of this compound and Related Withanolides
CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
This compound HepG2 (Liver)MTT720.13[1]
This compound Hep3B (Liver)MTT720.11[1]
This compound A549 (Lung)MTT721.24[1]
This compound MDA-MB-231 (Breast)MTT720.52[1]
This compound MCF7 (Breast)MTT721.53[1]
Withanolide E MDA-MB-231 (Breast)MTT720.97[1]
Withanolide E MCF7 (Breast)MTT724.03[1]
Withaferin A Ca9-22 (Oral)MTS243[1]
Withaferin A CAL 27 (Oral)MTS242[1]
In Vivo Dosage of Withanolides in Rodent Models
CompoundAnimal ModelRoute of AdministrationDose RangeObserved EffectsReference
Withaferin A Mice/RatsOral0.5 - 70 mg/kgAnti-inflammatory, anti-tumor[3][4]
Withaferin A Mice/RatsIntravenous4.5 - 10 mg/kgPharmacokinetic studies[3][4]
Withaferin A Mice/RatsIntraperitoneal4 - 50 mg/kgAnti-tumor[3][4]
Withanolide A RatsOral25 mg/kgPharmacokinetic studies[3]
Withanolide A RatsIntravenous2 mg/kgPharmacokinetic studies[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[11][12][13][14][15]

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for Apoptosis Markers

This protocol is for detecting key apoptosis-related proteins such as cleaved caspase-3 and PARP.[16][17][18]

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][19][20][21][22]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time.

  • Harvest the cells (including any floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Mandatory Visualizations

Signaling Pathways

Withanolide_C_Apoptosis_Pathway Withanolide_C This compound ROS ↑ Reactive Oxygen Species (ROS) Withanolide_C->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflows

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding (96-well plate) Treatment Cell Treatment (24-72h) Cell_Culture->Treatment WC_Dilution This compound Serial Dilution WC_Dilution->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Measure Absorbance (570nm) MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50 Apoptosis_Detection_Workflow Start Cell Treatment with This compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Troubleshooting peak tailing and broadening in Withanolide C HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Withanolide C HPLC Analysis

Welcome to the technical support center for troubleshooting HPLC analysis of this compound. This guide provides answers to frequently asked questions regarding common chromatographic issues such as peak tailing and broadening.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why is my this compound peak tailing?

Peak tailing, an asymmetry where the latter half of the peak is wider than the front half, is a common issue in HPLC.[1][2][3] It can lead to inaccurate quantification and poor resolution.[4][5][6] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][5][7][8]

Answer:

Peak tailing for this compound in reverse-phase HPLC can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Secondary Silanol Interactions: this compound, a steroidal lactone, possesses polar functional groups that can interact with residual silanol groups on the silica-based C18 column packing.[2][5][7][8][9] These interactions cause a secondary retention mechanism, leading to peak tailing.[2][7]

    • Solution 1: Mobile Phase pH Adjustment. The ionization state of silanol groups is pH-dependent. Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[2][10] Consider adding a small amount of an acid like formic acid or acetic acid to your mobile phase.[11]

    • Solution 2: Use of an End-Capped Column. Modern HPLC columns are often "end-capped" to reduce the number of accessible silanol groups.[2] If you are not already, switch to a high-quality, end-capped C18 column.

    • Solution 3: Mobile Phase Additives. Adding a competitive base, such as triethylamine, to the mobile phase can help to mask the residual silanol groups, though this is a less common approach now with the availability of high-purity silica columns.[7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause peak distortion, including tailing.[5][12]

    • Solution: Ideally, dissolve your this compound standard and sample extracts in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak tailing.[4][5][7]

    • Solution: Reduce the injection volume or dilute your sample.[4][7] Check for a linear relationship between concentration and peak area to ensure you are working within the column's capacity.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or packing material can cause peak tailing.[5][7] Similarly, column performance degrades over time.

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities.[4] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[4]

Issue 2: My this compound peak is broad. What is the cause and how can I fix it?

Peak broadening results in wider peaks with lower signal-to-noise ratios, which can compromise sensitivity and resolution.[4][13] This can be caused by a range of factors from the HPLC system to the method parameters.[1][14]

Answer:

Several factors can contribute to peak broadening in the HPLC analysis of this compound. Consider the following potential causes and solutions:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak dispersion and broadening.[4][9] This is also known as a dead volume effect.[13][14]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid any dead volume.[4]

  • Mobile Phase Issues: An inconsistent mobile phase composition or an improper pH can lead to broader peaks.[4] A mobile phase that is too weak may also cause peaks to broaden.[3]

    • Solution: Ensure your mobile phase is well-mixed and degassed. Use high-purity HPLC-grade solvents.[4] If using a buffer, ensure it is fresh and within its effective buffering range. You might need to optimize the mobile phase composition for sharper peaks.[4]

  • Column Deterioration: Over time, the packed bed of the column can degrade or form voids, leading to peak broadening.[4][15]

    • Solution: If you suspect column degradation, first try reversing the column and flushing it with a strong solvent (disconnect from the detector). If the peak shape does not improve, the column likely needs to be replaced.[4]

  • Slow Flow Rate or Low Temperature: A very slow flow rate can increase longitudinal diffusion, causing peaks to broaden.[14] Low temperatures can also lead to broader peaks due to slower mass transfer.

    • Solution: Optimize the flow rate. While lower flow rates can improve resolution to a point, excessively low rates are detrimental. Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and lead to sharper peaks.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing and broadening issues in your this compound HPLC analysis.

TroubleshootingWorkflow start Start: Peak Tailing or Broadening Observed check_all_peaks Are all peaks affected? start->check_all_peaks check_overload Check for Column Overload (Reduce concentration/volume) check_all_peaks->check_overload Yes check_secondary_int Suspect Secondary Interactions (this compound) check_all_peaks->check_secondary_int No check_system Check System (Fittings, Dead Volume) check_overload->check_system check_column_health Check Column Health (Flush or Replace) check_system->check_column_health end_node Resolution check_column_health->end_node adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_secondary_int->adjust_ph check_solvent Check Sample Solvent (Match to Mobile Phase) adjust_ph->check_solvent check_solvent->end_node

References

Technical Support Center: Mitigating Withanolide C Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Withanolide C. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design experiments that maximize the therapeutic window of this compound by reducing its cytotoxicity to normal cells.

Frequently Asked Questions (FAQs)

Q1: Is this compound selectively toxic to cancer cells?

A1: Yes, studies have shown that this compound exhibits a degree of selective cytotoxicity towards cancer cells. For instance, in breast cancer models, this compound demonstrated higher potency against breast cancer cell lines (SKBR3, MCF7, and MDA-MB-231) compared to the normal breast cell line (M10)[1]. This selectivity is attributed to the differential induction of reactive oxygen species (ROS) in cancer cells versus normal cells[1].

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism of this compound-induced cytotoxicity is the induction of oxidative stress-mediated apoptosis. This compound treatment leads to an increase in intracellular reactive oxygen species (ROS) and mitochondrial superoxide, along with depletion of glutathione in cancer cells. This oxidative stress triggers the apoptotic cascade, involving the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death[1][2].

Q3: How can I reduce the cytotoxic effects of this compound on my normal cell lines?

A3: Several strategies can be employed to mitigate the off-target effects of this compound:

  • Combination Therapy with Antioxidants: Co-treatment with antioxidants like N-acetylcysteine (NAC) has been shown to reverse the cytotoxic effects of this compound, including ATP depletion, apoptosis, and DNA damage[1][2].

  • Dose Optimization: Carefully titrating the concentration of this compound is crucial. Lower concentrations may still exhibit anti-cancer effects while minimizing toxicity to normal cells.

  • Targeted Delivery Systems: Although specific data for this compound is limited, nanoparticle-based drug delivery systems have shown promise for other withanolides in enhancing tumor-specific targeting and reducing systemic toxicity.

  • Structural Modification: The synthesis of this compound analogs could lead to compounds with an improved therapeutic index, although this is an area of ongoing research.

Q4: I am observing significant toxicity in my normal cell control group. What are the possible reasons?

A4: High cytotoxicity in normal cells could be due to several factors:

  • High Concentration of this compound: The concentration used may be above the therapeutic window for your specific normal cell line.

  • Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic agents.

  • Experimental Conditions: Factors such as prolonged incubation times or the absence of serum in the culture medium during treatment can exacerbate cytotoxicity.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding cells into multi-well plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Dissolution of Formazan Crystals (MTT Assay) After adding the solubilization solution, ensure complete dissolution by gentle pipetting or shaking on an orbital shaker. Visually inspect the wells under a microscope.
Precipitation of this compound Prepare fresh stock solutions of this compound and ensure it is fully dissolved before diluting to the final concentration in the culture medium.
Issue 2: Low or No Apoptosis Detected in Cancer Cells
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cancer cell line.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal time point for apoptosis detection after this compound treatment.
Cell Confluency Too High High cell density can inhibit apoptosis. Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment.
Issues with Apoptosis Assay Reagents Check the expiration dates of your Annexin V and Propidium Iodide reagents. Use positive and negative controls to validate the assay.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Human Breast Cancer and Normal Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Reference
SKBR3 Breast CancerATP480.134[1]
MCF7 Breast CancerATP480.172[1]
MDA-MB-231 Breast CancerATP480.159[1]
M10 Normal BreastATP480.191[1]
HepG2 Liver CancerMTT720.13[1]
Hep3B Liver CancerMTT720.11[1]
A549 Lung CancerMTT721.24[1]
MDA-MB-231 Breast CancerMTT720.52[1]
MCF7 Breast CancerMTT721.53[1]

Table 2: Comparative IC50 Values of this compound and Cisplatin

Cell LineCell TypeCompoundAssayIncubation Time (h)IC50 (µM)Reference
SKBR3 Breast CancerCisplatinATP484.9[1]
MCF7 Breast CancerCisplatinATP4817.9[1]
MDA-MB-231 Breast CancerCisplatinATP4826.9[1]
M10 Normal BreastCisplatinATP4812.0[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the supernatant) after treatment with this compound.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Intracellular ROS Detection using DCFH-DA

This protocol measures the generation of intracellular ROS following this compound treatment.

Materials:

  • This compound-treated and control cells

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (in DMSO)

  • Serum-free medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess DCFH-DA.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

Visualizations

Withanolide_C_Signaling_Pathway Withanolide_C This compound GSH ↓ Glutathione (GSH) Withanolide_C->GSH Mitochondria Mitochondria Withanolide_C->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis DNA_Damage DNA Damage (γH2AX, 8-oxodG) ROS->DNA_Damage Mitochondria->ROS Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Caspase3->PARP NAC N-acetylcysteine (Antioxidant) NAC->ROS inhibits

Caption: this compound induced apoptosis pathway.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Assay (DCFH-DA) Treatment->ROS Analysis Data Analysis (IC50, % Apoptosis, ROS levels) Cytotoxicity->Analysis Apoptosis->Analysis ROS->Analysis End End Analysis->End

Caption: General experimental workflow.

Toxicity_Reduction_Strategies Goal Reduce this compound Cytotoxicity to Normal Cells Strategy1 Combination Therapy Goal->Strategy1 Strategy2 Targeted Delivery Goal->Strategy2 Strategy3 Structural Modification Goal->Strategy3 Example1 Co-administration with N-acetylcysteine (NAC) Strategy1->Example1 Example2 Nanoparticle/Liposomal Formulations Strategy2->Example2 Example3 Synthesis of Analogs with Improved Selectivity Strategy3->Example3

Caption: Strategies to reduce cytotoxicity.

References

Technical Support Center: Refinement of Withanolide C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Withanolide C.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound purification?

A1: The most common impurities are other structurally similar withanolides, which often co-extract from the plant material. These can include, but are not limited to, Withaferin A, Withanolide A, Withanolide B, and other chlorinated withanolides. Due to their similar polarities and structures, these compounds can be challenging to separate from this compound.[1][2][3][4][5][6] Other potential impurities include alkaloids, saponins, and flavonoids from the plant matrix.[6]

Q2: What are the initial steps for enriching this compound from a crude extract?

A2: A common initial step is solvent-solvent partitioning. A crude methanol or ethanol extract can be partitioned between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[7][8][9] this compound, being a moderately polar compound, will typically be enriched in the chloroform or ethyl acetate fraction. This fractionation helps to remove highly polar and non-polar impurities before proceeding to chromatographic purification.[4][7]

Q3: What are the recommended storage conditions for purified this compound?

A3: Purified this compound, as a solid, should be stored at -20°C to ensure long-term stability.[10] Stock solutions should be prepared fresh for immediate use. If storage of a solution is necessary, it should be kept at -20°C for no more than a few months. It is advisable to purge the solvent with an inert gas to prevent oxidative degradation.[10] Studies have shown that withanolides can degrade under real-time and accelerated storage conditions, with significant declines in content observed, especially with increased temperature and humidity.[11]

Q4: What is the approximate solubility of this compound in common laboratory solvents?

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of this compound from other withanolides. Inappropriate solvent system polarity.Optimize the solvent gradient. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol. A shallow gradient often improves the resolution of closely related compounds.[7]
Overloading of the column.Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase.
Column packing is not uniform.Repack the column carefully to ensure a homogenous stationary phase bed. Avoid air bubbles and channels.
This compound is not eluting from the column. The solvent system is too non-polar.Gradually increase the polarity of the mobile phase. If necessary, a final wash with a highly polar solvent like methanol can be used to elute any remaining compounds.
Adsorption to the silica gel is too strong.Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Low recovery of this compound. Degradation on the silica gel.Withanolides can be sensitive to acidic conditions. Consider using neutral or deactivated silica gel. Minimize the time the compound spends on the column.
Irreversible adsorption.See the solutions for "this compound is not eluting from the column."
Preparative HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Co-elution of this compound and an impurity (e.g., Withaferin A). Insufficient resolution of the HPLC method.Optimize the mobile phase composition and gradient. A common mobile phase for withanolide separation is a gradient of water and acetonitrile or methanol.[1][3] Adjusting the pH of the aqueous phase with a modifier like formic acid or ammonium acetate can also alter selectivity.[1]
Incorrect column chemistry.Experiment with different stationary phases. While a C18 column is most common, a phenyl-hexyl or cyano column may offer different selectivity for separating isomeric or structurally similar withanolides.
Peak tailing of the this compound peak. Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of triethylamine, to block active sites on the silica support. Ensure the pH of the mobile phase is appropriate for the analyte.
Low yield after preparative HPLC. The compound is precipitating in the tubing or collector.Ensure the concentration of the collected fraction is below the solubility limit of this compound in the mobile phase. Dilution with a stronger solvent may be necessary.
Degradation during the run.Protect the sample from light and maintain a controlled temperature. Ensure the mobile phase is degassed to prevent oxidation.
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
This compound does not crystallize upon cooling. The solution is not supersaturated (too much solvent).Evaporate some of the solvent to increase the concentration and then allow it to cool again.
The solution is too pure, and nucleation is slow.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is significantly depressing the melting point.Add a small amount of a solvent in which this compound is less soluble (an anti-solvent) to the hot solution to induce crystallization at a lower temperature. Alternatively, redissolve the oil in a larger volume of the hot solvent and allow it to cool more slowly.
Low recovery of crystals. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Cool the mother liquor to a lower temperature (e.g., in an ice bath or refrigerator) to induce further crystallization.
The crystals were washed with a solvent in which they are too soluble.Wash the crystals with a cold, less polar solvent in which this compound has low solubility.

Quantitative Data Summary

Table 1: Typical Purity and Recovery of Withanolides from Withania somnifera Extracts Using Different Purification Techniques.

Purification StepPurity of Target Withanolide (%)Recovery of Target Withanolide (%)Reference
Crude Extract1-5N/A[12]
Column Chromatography (Silica Gel)30-5060-80[13][14]
Preparative HPLC (C18)>9570-90[13][14]
Recrystallization>9880-95[4][9]

Note: These values are representative and can vary depending on the specific withanolide, the starting material, and the precise experimental conditions.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of this compound
  • Extraction:

    • Air-dry and powder the roots of Withania somnifera.

    • Extract the powdered material with methanol or ethanol (1:10 w/v) at room temperature with agitation for 24 hours. Repeat the extraction three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[12]

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform sequential extractions with solvents of increasing polarity: first with n-hexane, followed by chloroform, and then ethyl acetate.

    • Collect the chloroform and ethyl acetate fractions, as these are likely to contain this compound.

    • Evaporate the solvents from these fractions to yield enriched extracts.[7][8][9]

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with n-hexane.

  • Sample Loading:

    • Dissolve the enriched chloroform or ethyl acetate fraction in a minimal amount of chloroform or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate, and so on).[9]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (2:3).[9]

    • Combine the fractions containing this compound.

    • Evaporate the solvent to obtain the partially purified this compound.

Protocol 3: Final Purification by Preparative HPLC
  • System Preparation:

    • Use a C18 preparative HPLC column (e.g., 250 x 10 mm, 5 µm).

    • The mobile phase can consist of Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve the partially purified this compound from column chromatography in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 4 mL/min).

    • Run a gradient elution, for example: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B.

    • Monitor the elution at a wavelength of 227 nm.[3]

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 4: Recrystallization of this compound
  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of chloroform and methanol or ethanol and water can be effective.[4]

  • Procedure:

    • Dissolve the purified this compound in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

experimental_workflow start Crude Plant Extract solvent_partition Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) start->solvent_partition Initial Fractionation column_chrom Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) solvent_partition->column_chrom Enrichment prep_hplc Preparative HPLC (C18, Water/Acetonitrile Gradient) column_chrom->prep_hplc High-Resolution Separation recrystallization Recrystallization prep_hplc->recrystallization Final Polishing final_product Pure this compound recrystallization->final_product Crystalline Solid

Caption: Experimental workflow for the purification of this compound.

signaling_pathway withanolide_c This compound ros ↑ Reactive Oxygen Species (ROS) ↓ Glutathione (GSH) withanolide_c->ros Induces dna_damage DNA Damage (γH2AX, 8-oxodG) ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis dna_damage->apoptosis caspase_activation Caspase-3 Activation mitochondria->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage parp_cleavage->apoptosis

Caption: Anticancer signaling pathway of this compound in breast cancer cells.[15][16][17][18][19]

References

Navigating the Nuances of Natural Compounds: A Technical Guide to Withanolide C Variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for commercial Withanolide C. This resource is designed for researchers, scientists, and drug development professionals to address the inherent challenge of batch-to-batch variability in this promising natural product. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to help ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers working with commercial this compound, providing direct answers and actionable solutions.

Q1: We observed a significant difference in the biological activity of two different batches of this compound, even though the purity was listed as >98% on the certificate of analysis. What could be the cause?

A1: This is a common issue with natural products. While the overall purity of this compound might be high, the presence of minor, structurally related withanolide impurities can vary between batches. These impurities may have their own biological activities (synergistic or antagonistic) that can alter the overall effect. The manufacturing process, including the specific plant chemotype used and the purification method, can influence the impurity profile.[1][2]

  • Troubleshooting Steps:

    • Request Detailed Analysis: Ask the supplier for a detailed batch-specific certificate of analysis that includes not just the purity of this compound, but also the identity and quantity of any major impurities.

    • In-House Quality Control: Perform your own analytical validation of each new batch using HPLC or LC-MS/MS to create a chemical fingerprint. Compare this fingerprint to previous batches that yielded expected results.

    • Dose-Response Curve: Run a full dose-response curve for each new batch to determine if the EC50/IC50 has shifted.

Q2: Our latest batch of this compound shows a decreased effect in our cell-based assays over time. Is this compound unstable in solution?

A2: Yes, withanolides can be susceptible to degradation, especially over extended periods in solution.[3][4] The stability can be affected by the solvent used, storage temperature, and exposure to light and air. Degradation can lead to a loss of potency and the appearance of new, uncharacterized compounds that could interfere with your experiments.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions from the powdered compound for each experiment. Avoid using old stock solutions.

    • Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light.

    • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. For aqueous buffers in assays, prepare them fresh and use the this compound solution as quickly as possible.

    • Stability Study: If you suspect degradation, you can perform a simple stability study by analyzing the concentration of your stock solution via HPLC at different time points.

Q3: We are struggling to get reproducible results in our animal studies. Could the batch-to-batch variability of this compound be the culprit?

A3: Absolutely. In vivo studies are highly sensitive to variations in the test compound. In addition to the issues of purity and stability mentioned above, the pharmacokinetic and pharmacodynamic properties of this compound can be influenced by minor impurities that may affect absorption, distribution, metabolism, and excretion (ADME).[5][6][7]

  • Troubleshooting Steps:

    • Pre-Screen Batches: Before starting a large in vivo study, screen new batches of this compound in a small pilot study or a key in vitro assay to confirm consistent activity.

    • Standardize Formulation: Use a consistent and well-defined vehicle for administration. Ensure the compound is fully solubilized and stable in the formulation.

    • Pharmacokinetic Analysis: If possible, perform a limited pharmacokinetic analysis on a small group of animals to ensure that different batches are achieving similar plasma concentrations.[5][6][7]

Q4: The color and physical appearance of two batches of powdered this compound are slightly different. Should we be concerned?

A4: Minor variations in color or appearance of a lyophilized natural product can occur and may not always indicate a problem with purity. However, it is a valid reason to perform additional quality control. The differences could be due to residual solvents, different crystallization methods, or the presence of minor colored impurities.

  • Troubleshooting Steps:

    • Analytical Confirmation: Do not rely on visual inspection alone. Use HPLC or LC-MS/MS to confirm the identity and purity of the compound.

    • Solubility Test: Check if both batches dissolve similarly in your chosen solvent. Poor solubility can be an indicator of impurities or a different salt form.

    • Contact Supplier: Inform the supplier of the discrepancy and request any information they may have on the variation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing issues related to this compound variability.

G Troubleshooting Workflow for this compound Variability cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Batch Validation cluster_3 Root Cause Analysis cluster_4 Corrective Actions start Inconsistent Experimental Results check_batch New Batch of this compound? start->check_batch check_protocol Changes in Experimental Protocol? start->check_protocol qc_analysis Perform In-House QC (HPLC/LC-MS) check_batch->qc_analysis Yes check_protocol->start Yes, correct and re-run check_protocol->check_batch No compare_fingerprint Compare Chemical Fingerprint to Previous Batches qc_analysis->compare_fingerprint dose_response Run Dose-Response Curve compare_fingerprint->dose_response purity_issue Purity/Impurity Profile Mismatch dose_response->purity_issue Fingerprint/EC50 Mismatch stability_issue Degradation/Stability Issue dose_response->stability_issue Activity Decreases Over Time solubility_issue Solubility/Formulation Issue dose_response->solubility_issue Poor Dissolution contact_supplier Contact Supplier for New Batch/Data purity_issue->contact_supplier fresh_solution Prepare Fresh Solutions stability_issue->fresh_solution optimize_formulation Optimize Formulation/Vehicle solubility_issue->optimize_formulation end Consistent Results Achieved contact_supplier->end fresh_solution->end optimize_formulation->end

Caption: A flowchart for systematic troubleshooting of this compound variability.

Data Presentation: Sources of Variability

The concentration and composition of withanolides are influenced by numerous factors. The table below summarizes the key variables.

FactorDescriptionImpact on this compound
Plant Source Geographic location, climate, and soil conditions where Withania somnifera is grown.[2]Can significantly alter the ratio of different withanolides, including this compound.
Plant Part Traditionally, roots are used, but leaves often contain higher concentrations of withanolides.[5]The profile of withanolides can differ substantially between roots and leaves.
Harvest Time The developmental stage of the plant at the time of harvest.The concentration of secondary metabolites like withanolides can vary with the age and maturity of the plant.
Extraction Method The solvent (e.g., methanol, ethanol, supercritical CO2) and technique (e.g., Soxhlet, maceration, sonication) used.[8][9]Different methods have varying efficiencies and selectivities for extracting specific withanolides.
Purification Process Chromatographic techniques (e.g., column chromatography, HPLC) used to isolate this compound.[8]The efficiency of purification determines the final purity and the profile of remaining minor withanolides.
Storage Conditions Temperature, humidity, and light exposure of the raw plant material and the final product.[3][4]Can lead to degradation of this compound over time, reducing its potency.

Experimental Protocols

To aid in the standardization of results, we provide the following detailed protocols for the quality control analysis of this compound.

Protocol 1: HPLC-UV Analysis of this compound

Objective: To determine the purity of a this compound sample and generate a chemical fingerprint for batch-to-batch comparison.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV or photodiode array (PDA) detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol to make a 1 mg/mL stock solution.

    • Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol for the calibration curve.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound batch to be tested and dissolve in 1 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 227 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      18 55 45
      25 20 80
      28 20 80
      30 95 5
      40 95 5

      (Note: This is an example gradient and may need to be optimized for your specific column and system.)

  • Data Analysis:

    • Run the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the test sample.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve.

    • Record the entire chromatogram as a "fingerprint" for the batch. Compare retention times and the presence of minor peaks to a reference chromatogram.

Signaling Pathways Involving Withanolides

Withanolides, as a class, are known to modulate multiple signaling pathways, which contributes to their diverse biological activities.[10][11][12] Understanding these pathways is crucial for interpreting experimental results.

G Simplified Signaling Pathways Modulated by Withanolides cluster_0 Extracellular Stimuli cluster_1 Key Signaling Pathways cluster_2 Cellular Response stimuli Cytokines, Growth Factors, Stress nfkb_path NF-κB Pathway stimuli->nfkb_path stat3_path JAK/STAT Pathway stimuli->stat3_path pi3k_path PI3K/Akt Pathway stimuli->pi3k_path mapk_path MAPK Pathway stimuli->mapk_path inflammation Inflammation nfkb_path->inflammation Promotes proliferation Cell Proliferation nfkb_path->proliferation Promotes stat3_path->proliferation Promotes angiogenesis Angiogenesis stat3_path->angiogenesis Promotes pi3k_path->proliferation Promotes apoptosis Apoptosis pi3k_path->apoptosis Inhibits mapk_path->proliferation Promotes mapk_path->apoptosis Modulates withanolide This compound withanolide->nfkb_path Inhibition withanolide->stat3_path Inhibition withanolide->pi3k_path Modulation withanolide->mapk_path Modulation

Caption: Key signaling pathways modulated by withanolides like this compound.

This technical guide provides a framework for addressing the challenges associated with the batch-to-batch variability of commercial this compound. By implementing robust in-house quality control and following systematic troubleshooting procedures, researchers can enhance the reliability and reproducibility of their findings.

References

Validation & Comparative

A Comparative Analysis of Withanolide C and Withaferin A Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Withanolides, a group of naturally occurring steroidal lactones primarily isolated from plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological activities. Among the numerous withanolides identified, Withaferin A and Withanolide C have emerged as compounds of particular interest due to their potent anti-cancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of the bioactivities of this compound and Withaferin A, supported by experimental data, to aid researchers and drug development professionals in their investigations.

Anticancer Activity: A Tale of Two Potencies

Both this compound and Withaferin A exhibit cytotoxic effects against a range of cancer cell lines, albeit with varying potencies and through distinct mechanisms. Withaferin A is the more extensively studied of the two and has demonstrated broad-spectrum anticancer activity.

Withaferin A has been shown to induce apoptosis and inhibit cell proliferation in numerous cancer types, including breast, prostate, colon, and pancreatic cancer.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as NF-κB, Akt/mTOR, and STAT3, which are crucial for cancer cell survival and proliferation.[3][4] Withaferin A is also known to induce reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent cell death.[4]

This compound , while less studied, has also demonstrated promising anticancer effects. Research indicates that this compound inhibits the proliferation of breast cancer cells by inducing oxidative stress-mediated apoptosis and DNA damage.[5][6] It triggers the production of ROS and mitochondrial superoxide, leading to the activation of apoptotic pathways.[5][7]

Comparative Efficacy:

While direct comparative studies are limited, the available data suggests that Withaferin A generally exhibits higher potency across a broader range of cancer cell lines compared to this compound. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key indicator of cytotoxic potency.

Compound Cancer Cell Line IC50 (µM) Reference
Withaferin A PC-3 (Prostate)4.0[1]
Panc-1 (Pancreatic)1.24[1]
A549 (Non-small-cell lung)0.99[1]
MDA-MB-231 (Breast)1.06 - 1.58[1]
MCF-7 (Breast)0.85 - 8.08[1]
This compound SKBR3 (Breast)0.134[5]
MCF7 (Breast)0.172[5]
MDA-MB-231 (Breast)0.159[5]

Anti-inflammatory Effects: Targeting Key Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer. Both Withaferin A and this compound possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Withaferin A is a well-documented inhibitor of the NF-κB pathway.[2][8] It can prevent the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitory subunit, IκBα.[9][10] This, in turn, suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][11]

The anti-inflammatory activity of This compound is less characterized. However, some studies on other withanolides, such as physagulins A, C, and H, have shown that they can inhibit the NF-κB signaling pathway, suggesting a potential similar mechanism for this compound.[12]

Neuroprotective Potential: A Promising Avenue for Neurological Disorders

Emerging evidence suggests that both withanolides may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.

Withaferin A has been shown to reduce beta-amyloid plaque aggregation and tau protein accumulation, two key pathological hallmarks of Alzheimer's disease.[13] It also exhibits antioxidant and anti-inflammatory effects in the brain, which contribute to its neuroprotective properties.[13][14] Some studies suggest that Withaferin A can promote neurogenesis and enhance neuronal plasticity.[1]

The neuroprotective effects of This compound are not as well-established. However, the general neuroprotective properties attributed to withanolides, such as their antioxidant and anti-inflammatory activities, suggest that this compound may also offer benefits in this area.[15] Further research is needed to fully elucidate its neuroprotective mechanisms.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments commonly used to assess the bioactivities of withanolides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and Withaferin A on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Withaferin A (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[16]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptotic markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

NF-κB Activation Assay (Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a luciferase gene.

  • Compound Treatment and Stimulation: Treat the transfected cells with this compound or Withaferin A for a specified time, followed by stimulation with an NF-κB activator like TNF-α.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the withanolide indicates inhibition of NF-κB activation.[4][10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

Anticancer_Mechanism_Withaferin_A Withaferin_A Withaferin A NF_kB NF-κB Withaferin_A->NF_kB Inhibits Akt_mTOR Akt/mTOR Withaferin_A->Akt_mTOR Inhibits STAT3 STAT3 Withaferin_A->STAT3 Inhibits ROS ROS Production Withaferin_A->ROS Induces Cell_Proliferation Cell Proliferation Inhibition NF_kB->Cell_Proliferation Promotes Akt_mTOR->Cell_Proliferation Promotes STAT3->Cell_Proliferation Promotes Apoptosis Apoptosis ROS->Apoptosis

Caption: Anticancer Mechanism of Withaferin A.

Anticancer_Mechanism_Withanolide_C Withanolide_C This compound Oxidative_Stress Oxidative Stress (ROS, MitoSOX) Withanolide_C->Oxidative_Stress Induces DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis (c-PARP, c-Cas 3) Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Caption: Anticancer Mechanism of this compound.

MTT_Assay_Workflow Start Seed Cells Treat Treat with Withanolide Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: MTT Assay Experimental Workflow.

Conclusion

Both this compound and Withaferin A demonstrate significant potential as anticancer, anti-inflammatory, and neuroprotective agents. Withaferin A is the more extensively researched compound, with a well-documented and broad range of activities and mechanisms. This compound, while showing promise, requires further investigation to fully understand its therapeutic potential and mechanisms of action. This comparative guide provides a foundation for researchers to explore the distinct and overlapping bioactivities of these two compelling natural products, with the ultimate goal of advancing the development of novel therapeutics.

References

Validating the Anticancer Effects of Withanolide C: An In Vitro and Preclinical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolide C, a naturally occurring steroidal lactone, has emerged as a compound of interest in oncology research due to its potential anticancer properties. While extensive in vivo validation in xenograft models is still forthcoming, in vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cells and have begun to elucidate its mechanisms of action. This guide provides a comprehensive overview of the existing experimental data on this compound, offering a foundation for further preclinical and clinical investigation.

Comparative Efficacy of this compound

Initial studies have highlighted the selective cytotoxicity of this compound against breast cancer cell lines when compared to the conventional chemotherapeutic agent, cisplatin. In vitro assays measuring ATP depletion as an indicator of cell viability have shown that this compound exhibits a higher sensitivity and selectivity for breast cancer cells over normal breast cells.

CompoundCell LineIC50 (µM) - 48hSelectivity
This compound SKBR3 (Breast Cancer)~0.5Higher for cancer cells
MCF7 (Breast Cancer)~0.75Higher for cancer cells
MDA-MB-231 (Breast Cancer)~1.0Higher for cancer cells
M10 (Normal Breast)>1.0
Cisplatin SKBR3 (Breast Cancer)4.9Non-selective
MCF7 (Breast Cancer)17.9Non-selective
MDA-MB-231 (Breast Cancer)26.9Non-selective
M10 (Normal Breast)12.0

Table 1: Comparative IC50 values of this compound and Cisplatin in breast cancer and normal breast cell lines. Data suggests this compound has a more favorable therapeutic window in vitro.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on published studies investigating the anticancer effects of this compound.

Cell Culture and Viability Assays
  • Cell Lines: Human breast cancer cell lines (SKBR3, MCF7, MDA-MB-231) and a normal human breast cell line (M10) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • ATP Assay for Cell Viability:

    • Seed cells in 96-well plates at a density of 5x10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.25, 0.5, 0.75, 1 µM) or a vehicle control (DMSO) for 48 hours.

    • After incubation, add a commercially available ATP reagent (e.g., CellTiter-Glo®) to each well.

    • Measure luminescence using a microplate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

Oxidative Stress and Apoptosis Assays
  • Flow Cytometry for Reactive Oxygen Species (ROS):

    • Treat cells with this compound as described above.

    • Incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA) or mitochondrial superoxide (e.g., MitoSOX™ Red).

    • Harvest the cells and analyze them using a flow cytometer to quantify the fluorescence intensity, which correlates with the level of oxidative stress.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Following treatment with this compound, wash and resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.

  • Western Blotting for Apoptosis Markers:

    • Lyse this compound-treated cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved PARP and cleaved caspase-3.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

Visualizing the Anticancer Mechanism of this compound

The following diagrams illustrate the experimental workflow for assessing the anticancer effects of this compound and the proposed signaling pathway for its induction of apoptosis.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_endpoints Endpoints start Breast Cancer and Normal Cell Lines treatment This compound Treatment start->treatment viability Cell Viability (ATP Assay) treatment->viability ros Oxidative Stress (Flow Cytometry) treatment->ros apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 ros_levels ROS Levels ros->ros_levels apoptotic_cells Apoptotic Cell Percentage apoptosis->apoptotic_cells protein_levels Apoptotic Protein Levels western->protein_levels

Caption: Experimental workflow for evaluating the anticancer effects of this compound in vitro.

signaling_pathway cluster_cell Cancer Cell WC This compound ROS ↑ Reactive Oxygen Species (ROS) ↑ Mitochondrial Superoxide (MitoSOX) WC->ROS GSH ↓ Glutathione (GSH) Depletion WC->GSH DNA_damage ↑ γH2AX (DNA Damage) ROS->DNA_damage Apoptosis_Markers ↑ Cleaved Caspase-3 ↑ Cleaved PARP ROS->Apoptosis_Markers GSH->Apoptosis_Markers Apoptosis Apoptosis DNA_damage->Apoptosis Apoptosis_Markers->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in breast cancer cells.

Future Directions

The promising in vitro anticancer activity of this compound warrants further investigation in preclinical xenograft models.[1] Such studies would be instrumental in validating its efficacy in a more complex biological system and providing a rationale for its potential clinical development. Direct comparisons with standard-of-care chemotherapeutics in these models will be a critical next step in determining the therapeutic potential of this compound.

While the current body of research is still growing, the existing data suggests that this compound is a compelling candidate for further anticancer drug development, particularly for breast cancer. Its ability to selectively induce apoptosis in cancer cells through oxidative stress pathways presents a promising avenue for therapeutic intervention.[1]

References

Cross-Validation of Analytical Methods for Withanolide C Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of Withanolide C, a bioactive steroidal lactone found in plants of the Solanaceae family, is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of three commonly used techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Quantitative Performance Data

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[1] The following table summarizes the key quantitative performance parameters of different analytical methods for the quantification of withanolides, including this compound.

ParameterHPLC-UVUHPLCHPTLCLC-MS/MS
Linearity Range 2-12 µg/mL10-60 µg/mL[2]66–330 ng/band[3]Not explicitly stated, but highly sensitive[4]
Correlation Coefficient (R²) > 0.9950.9994[2]> 0.996[3]> 0.999[5]
Limit of Detection (LOD) Not explicitly stated0.411 µg/mL[2]9.48 ng/spot[2]As low as 6 ng/g[6]
Limit of Quantification (LOQ) Not explicitly stated1.245 µg/mL[2]28.73 ng/spot[2]0.2 ng/mL for withaferin A[4]
Accuracy (% Recovery) 100.38-100.93%[5]Not explicitly stated95.83–101.25%[3]Not explicitly stated
Precision (%RSD) < 2%[5]Not explicitly statedIntraday: 0.18–0.86%, Interday: 0.18–0.85%[3]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the key methods cited.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the routine analysis of withanolides due to its robustness and accessibility.

  • Instrumentation : Agilent 1100 HPLC system with a variable wavelength detector.

  • Column : Phenomenex Luna C18(2) (4.6 mm × 25 cm, 5 µm).

  • Mobile Phase : A gradient elution using:

    • Solvent A: 0.14 g of potassium dihydrogen phosphate in 900 mL of water, with 0.5 mL of phosphoric acid, diluted to 1000 mL with water.

    • Solvent B: Acetonitrile.

    • Gradient: 95–55–20–20–95–95% of A and 5–45–80–80–5–5% of B at 0–18–25–28–30–40 min.

  • Flow Rate : 1.5 mL/min.

  • Column Temperature : 27°C.

  • Detection Wavelength : 227 nm.

  • Injection Volume : 20 µL.

2. Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers faster analysis times and improved resolution compared to conventional HPLC.

  • Instrumentation : UHPLC system with a suitable detector.

  • Column : Cosmosil C18.[2]

  • Mobile Phase : Acetonitrile: water (0.2 % OPA) (70:30, v/v).[2]

  • Flow Rate : 1.5 mL/min.[2]

  • Detection Wavelength : 254 nm.[2]

  • Retention Time for a Withanolide : 5.9 min.[2]

3. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase : Aluminum-backed silica gel 60 F254 TLC plates (10 cm × 10 cm, layer thickness 0.2 mm), prewashed with methanol.[2]

  • Mobile Phase : Dichloromethane: Methanol: Toluene: Acetone (5:1:1:0.5 v/v).[2]

  • Sample Application : A Camag TLC scanner with a suitable syringe.[2]

  • Development : The plate is developed in a chromatographic chamber.

  • Detection : Densitometric scanning at 365 nm.[2]

  • Rf Value for a Withanolide : 0.48.[2]

4. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the analysis of withanolides in complex matrices like plasma.[4]

  • Chromatography : Reversed-phase liquid chromatography is commonly used.[4][7]

  • Ionization : Positive ionization mass spectrometry is generally employed.[4]

  • Detection : Multiple Reaction Monitoring (MRM) mode is frequently used for quantification to enhance sensitivity and selectivity by monitoring specific precursor-product ion transitions.[8]

  • Advantages : Provides greater sensitivity and selectivity compared to LC-UV, with LLOQs as low as 0.2 ng/mL for some withanolides.[4]

Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in DOT language.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Extraction Extraction Filtration Filtration/Purification Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UHPLC/HPTLC) Injection->Separation Detection Detection (UV/MS/Densitometry) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analytical quantification of this compound.

Method_Comparison_Logic cluster_requirements Analytical Requirements cluster_methods Analytical Methods Sensitivity Sensitivity HPLC_UV HPLC-UV Sensitivity->HPLC_UV Moderate LC_MS LC-MS/MS Sensitivity->LC_MS High HPTLC HPTLC Sensitivity->HPTLC Low to Moderate Selectivity Selectivity Selectivity->HPLC_UV Good Selectivity->LC_MS Very High Selectivity->HPTLC Moderate Speed Speed Speed->HPLC_UV Moderate Speed->LC_MS Moderate to High Speed->HPTLC High Throughput Cost Cost Cost->HPLC_UV Moderate Cost->LC_MS High Cost->HPTLC Low

Caption: Logical relationship between analytical requirements and method selection.

References

Unveiling the Bioactivity of Withanolide C and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolide C, a naturally occurring steroidal lactone, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. The exploration of its synthetic analogs aims to enhance its therapeutic potential, improve its pharmacokinetic profile, and elucidate the structure-activity relationships that govern its biological effects. This guide provides a comprehensive comparison of the biological activity of this compound versus its synthetic analogs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound and its synthetic analogs has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below. These values have been compiled from various studies to provide a comparative overview.

CompoundCell LineAssayIC50 (µM)Reference
This compound MDA-MB-231 (Breast)ATP assay (48h)0.159[1]
MCF7 (Breast)ATP assay (48h)0.172[1]
SKBR3 (Breast)ATP assay (48h)0.134[1]
HepG2 (Liver)MTT assay (72h)0.13[1]
Hep3B (Liver)MTT assay (72h)0.11[1]
A549 (Lung)MTT assay (72h)1.24[1]
Withalongolide A 4,27-diacetate JMAR (HNSCC)ND[2]
MDA-MB-231 (Breast)ND[2]
SKMEL-28 (Melanoma)ND[2]
DRO81-1 (Colon)ND[2]
Withalongolide A 4,19,27-triacetate JMAR (HNSCC)ND[2]
MDA-MB-231 (Breast)ND[2]
SKMEL-28 (Melanoma)ND[2]
DRO81-1 (Colon)ND[2]

ND: Not explicitly detailed in the provided search results.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The IC50 values for the inhibition of NF-κB activation are presented below.

CompoundAssayIC50 (µM)Reference
Physagulin A NF-κB Luciferase ReporterND[3]
Physagulin C NF-κB Luciferase ReporterND[3]
Physagulin H NF-κB Luciferase ReporterND[3]

ND: Not explicitly detailed in the provided search results.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or synthetic analogs dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of test compounds.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • Cell culture medium

  • This compound or synthetic analogs

  • Inducing agent (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the transfected cells in a white-walled 96-well plate. Pre-treat the cells with different concentrations of this compound or its analogs for a specified time.

  • Induction: Stimulate the cells with an inducing agent to activate the NF-κB pathway.

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase gene expression (typically 4-6 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates.

  • Luminescence Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activity for each treatment group.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα Degradation NFkB_IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocation Gene Target Gene Expression NFkB_n->Gene Induces WithanolideC This compound & Analogs WithanolideC->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Withanolides have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This degradation normally allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[5] By inhibiting IKK, this compound and its analogs prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.[4]

Experimental Workflow for Evaluating Cytotoxicity

The following diagram illustrates a typical workflow for assessing the cytotoxic activity of this compound and its synthetic analogs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Preparation D Compound Treatment B->D C->D E Incubation (24-72h) D->E F MTT Assay E->F G Absorbance Measurement F->G H IC50 Determination G->H

Caption: Standard workflow for determining the cytotoxic activity of test compounds.

This workflow begins with the preparation of cell cultures and the test compounds. The cells are then seeded into microplates and treated with various concentrations of the compounds. After an incubation period, a cell viability assay, such as the MTT assay, is performed. The resulting data is used to determine the IC50 values, providing a quantitative measure of the cytotoxic potency of each compound.

Conclusion

This compound demonstrates significant cytotoxic and anti-inflammatory activities. The ongoing synthesis and evaluation of its analogs hold the promise of developing novel therapeutic agents with improved efficacy and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this important class of compounds. The structure-activity relationship studies are crucial in guiding the design of more potent and safer withanolide-based drugs.

References

Independent Replication of Published Findings on Withanolide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of the Anti-Proliferative Effects of Withanolide C on Breast Cancer Cells

This guide provides a comparative analysis of published findings on the biological activity of this compound, with a focus on its anti-cancer properties. While direct independent replication studies are limited, this document summarizes and compares available data to offer researchers, scientists, and drug development professionals a comprehensive overview of the current evidence.

Comparison of Anti-Proliferative Activity of this compound

The primary study by Yu et al. (2020) established the anti-proliferative effects of this compound against several breast cancer cell lines and elucidated its mechanism of action.[1][2][3][4] An earlier study by Hsieh et al. (2010) also investigated the anti-proliferative activity of a range of withanolides, providing data that can be considered a partial independent validation of this compound's cytotoxic effects.[5][6][7]

Cell LinePrimary Finding (Yu et al., 2020) IC50 (µM) [48h, ATP assay]Comparative Finding (Hsieh et al., 2010) GI50 (µM) [72h, SRB assay]
MCF-7 0.1720.31
MDA-MB-231 0.1590.45
SK-BR-3 0.1340.71
T-47D Not Tested0.23
MCF7/BUS Not Tested0.28
M10 (Normal) 0.191Not Tested

Note: Direct comparison of IC50/GI50 values should be approached with caution due to differences in experimental protocols, including assay type (ATP vs. SRB) and incubation time (48h vs. 72h). However, both studies demonstrate that this compound exhibits potent anti-proliferative activity against multiple breast cancer cell lines in the sub-micromolar range.

Experimental Protocols

Primary Finding: Yu et al. (2020)
  • Cell Lines: Human breast cancer cell lines (SKBR3, MCF7, MDA-MB-231) and a normal human breast cell line (M10).

  • Compound: this compound (WHC).

  • Cell Viability Assay: ATP assay. Cells were seeded in 96-well plates and treated with varying concentrations of WHC (0, 0.25, 0.5, 0.75, and 1 µM) for 48 hours. Cell viability was determined by measuring ATP levels.[1]

  • Apoptosis Analysis: Flow cytometry using Annexin V/PI staining. Cells were treated with WHC, and the percentage of apoptotic cells was quantified. Western blotting was used to detect cleaved PARP and caspase-3.

  • Oxidative Stress Analysis: Flow cytometry to measure levels of reactive oxygen species (ROS), mitochondrial superoxide (MitoSOX), and glutathione.

  • DNA Damage Analysis: Flow cytometry to detect γH2AX and 8-oxo-2'-deoxyguanosine (8-oxodG) expression.

  • Inhibition of Oxidative Stress: Pretreatment with N-acetylcysteine (NAC) was used to confirm the role of oxidative stress in WHC-induced cell death.

Comparative Finding: Hsieh et al. (2010)
  • Cell Lines: Human breast cancer cell lines (T-47D, MCF7, MCF7/BUS, MDA-MB-231, SK-Br-3).

  • Compounds: A series of 22 naturally occurring withanolides.

  • Cell Viability Assay: Sulforhodamine B (SRB) assay. Cells were treated with the compounds for 72 hours, and cell proliferation was determined by SRB staining.[5][6][7]

Key Mechanistic Findings (Yu et al., 2020)

The study by Yu et al. (2020) delved into the mechanisms by which this compound induces breast cancer cell death.[1][2][3][4] Their findings indicate that this compound's anti-proliferative effects are mediated by the induction of oxidative stress, leading to apoptosis and DNA damage.[1][2][3][4]

Signaling Pathway of this compound-Induced Cell Death in Breast Cancer

WithanolideC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular WithanolideC This compound ROS ↑ ROS Production WithanolideC->ROS MitoSOX ↑ Mitochondrial Superoxide WithanolideC->MitoSOX GSH ↓ Glutathione Depletion WithanolideC->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress MitoSOX->OxidativeStress GSH->OxidativeStress DNA_Damage DNA Damage (↑ γH2AX, ↑ 8-oxodG) OxidativeStress->DNA_Damage Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death DNA_Damage->CellDeath Caspase3 ↑ Cleaved Caspase-3 Apoptosis->Caspase3 PARP ↑ Cleaved PARP Apoptosis->PARP Caspase3->CellDeath PARP->CellDeath

Caption: this compound induces oxidative stress, leading to DNA damage and apoptosis in breast cancer cells.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_validation Validation CellCulture Breast Cancer Cell Lines WHC_Treatment This compound Treatment CellCulture->WHC_Treatment Viability Cell Viability (ATP Assay) WHC_Treatment->Viability Oxidative_Stress Oxidative Stress (ROS, MitoSOX, GSH) WHC_Treatment->Oxidative_Stress Apoptosis Apoptosis (Annexin V, c-Casp3, c-PARP) WHC_Treatment->Apoptosis DNA_Damage DNA Damage (γH2AX, 8-oxodG) WHC_Treatment->DNA_Damage Reversal Reversal of Oxidative Stress Effects WHC_Treatment->Reversal NAC N-acetylcysteine Pre-treatment NAC->WHC_Treatment

Caption: Workflow for evaluating the anticancer effects and mechanism of this compound.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of breast cancer cell proliferation. The 2020 study by Yu et al. provides a detailed mechanistic rationale for this activity, highlighting the induction of oxidative stress as a key event.[1][2][3][4] While a direct, independent, and complete replication of these mechanistic findings is not yet published, the earlier 2010 study by Hsieh et al. on a range of withanolides provides corroborating evidence for the anti-proliferative effects of a structurally similar, if not identical, compound.[5][6][7]

Further independent studies are warranted to fully replicate and expand upon the mechanistic insights provided by Yu et al. (2020). Such studies would be invaluable for validating this compound as a potential therapeutic candidate for breast cancer treatment. Researchers are encouraged to utilize the detailed protocols provided in the primary study to facilitate these replication efforts.

References

A Comparative Analysis of Withanolide C Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Withanolide C, a naturally occurring steroidal lactone with significant therapeutic potential. Due to a lack of extensive, direct comparative data for this compound across multiple species, this document synthesizes available information on the presence of withanolides in key plant genera known for their production. The quantitative data presented for total withanolides or other prominent withanolides should be considered indicative, highlighting the potential for these species to be sources of this compound.

Quantitative Analysis of Withanolides in Selected Plant Species

The following table summarizes the reported content of withanolides in different plant species and tissues. It is important to note that withanolide content can vary significantly based on genetic chemotypes, geographical location, and the specific plant part analyzed.[1][2]

Plant SpeciesFamilyPlant PartWithanolide(s) QuantifiedConcentration (mg/g Dry Weight)Reference
Withania somniferaSolanaceaeRootsTotal Withanolides4.7 - 6.0
Withania somniferaSolanaceaeLeavesWithaferin A0.001 - 0.5% of DW[1]
Physalis longifoliaSolanaceaeAerial PartsWithalongolide A, Withaferin A, Withalongolide BVaries[3]
Datura innoxiaSolanaceaeLeavesDinoxin BNot specified[3]
Physalis peruvianaSolanaceaeFruits, Aerial PartsVarious WithanolidesNot specified[4]
Physalis angulataSolanaceaeWhole PlantWithanolidesYield of 0.028%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the extraction, isolation, and quantification of withanolides, as well as for key biological assays to evaluate their activity.

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of withanolides from plant material.[6][7][8][9][10]

a. Extraction

  • Plant Material Preparation: Air-dry the desired plant parts (e.g., leaves, roots) in the shade and grind them into a coarse powder.[10]

  • Solvent Extraction:

    • Perform Soxhlet extraction or maceration with methanol or ethanol. For maceration, soak the powdered plant material in the solvent (e.g., 1:5 w/v) for 24-48 hours at room temperature with occasional agitation.[6][8]

    • Filter the extract and repeat the extraction process with the residue two more times to ensure maximum yield.

    • Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator.

b. Fractionation

  • Suspend the concentrated crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Withanolides are typically found in the chloroform and ethyl acetate fractions.[10]

c. Isolation by Column Chromatography

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.[10]

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles.

  • Pool the relevant fractions and further purify them using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantitative analysis of withanolides.[11][12][13][14]

  • Chromatographic System: A reverse-phase HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a PDA or UV detector.[11]

  • Mobile Phase: A gradient of water (often with 0.1% acetic acid or a buffer like ammonium acetate) and an organic solvent like methanol or acetonitrile.[11][12]

  • Detection: Monitor the elution at a wavelength of approximately 227-230 nm.[11][13]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability.[15][16][17][18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Anti-inflammatory (Nitric Oxide) Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22][23][24]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of LPS-stimulated control cells.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess the activation of signaling pathways.[25][26][27][28]

  • Protein Extraction: Lyse the treated and control cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest in the NF-κB pathway (e.g., p-p65, IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualizations of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Withania somnifera) extraction Extraction (Methanol/Ethanol) plant_material->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation isolation Isolation (Column Chromatography) fractionation->isolation purified_wc Purified this compound isolation->purified_wc quantification Quantification (HPLC) purified_wc->quantification bioassays Biological Assays purified_wc->bioassays cell_viability Cell Viability (MTT) bioassays->cell_viability anti_inflammatory Anti-inflammatory (NO) bioassays->anti_inflammatory western_blot Western Blot (Signaling) bioassays->western_blot

General workflow for this compound isolation and analysis.
Signaling Pathways

Withanolides are known to modulate several key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm stimulus Stimulus (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates proteasome Proteasomal Degradation ikb->proteasome nfk_b NF-κB (p50/p65) nucleus Nucleus nfk_b->nucleus translocates gene_expression Gene Expression (Inflammatory Genes) nucleus->gene_expression activates withanolide_c This compound withanolide_c->ikk inhibits pi3k_akt_mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival & Proliferation mtor->cell_survival withanolide_c This compound withanolide_c->akt inhibits

References

Statistical validation of experimental results involving Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Withanolide C's Experimental Performance Against Alternative Cancer Therapies.

This guide provides an objective comparison of the anti-cancer properties of this compound, a naturally occurring steroidal lactone, against other withanolides and standard chemotherapeutic agents. The data presented is compiled from peer-reviewed studies to aid in the evaluation of this compound as a potential therapeutic candidate.

Quantitative Performance Analysis

The anti-proliferative activity of this compound and its comparators was evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

CompoundCell LineAssayIC50 (µM)Reference
This compound SKBR3 (Breast Cancer)ATP0.134[1]
MCF7 (Breast Cancer)ATP0.172[1]
MDA-MB-231 (Breast Cancer)ATP0.159[1]
M10 (Normal Breast)ATP0.191[1]
Cisplatin SKBR3 (Breast Cancer)ATP4.9[2]
MCF7 (Breast Cancer)ATP17.9[2]
MDA-MB-231 (Breast Cancer)ATP26.9[2]
M10 (Normal Breast)ATP12.0[2]
Doxorubicin MCF7 (Breast Cancer)MTT4.73 (µg/ml)[3]
Withaferin A MDA-MB-231 (Breast Cancer)CCK-812[4]
MCF-7 (Breast Cancer)Not Specified~2.5[5]
Withanolide D MCF7 (Breast Cancer)MTT< 3[6]

Mechanism of Action: A Comparative Overview

This compound exerts its anti-cancer effects primarily through the induction of oxidative stress-mediated apoptosis and DNA damage.[1][7] This is in contrast to some conventional chemotherapeutics that primarily target DNA replication.

Key Mechanistic Findings for this compound:
  • Induction of Apoptosis: this compound treatment leads to an increase in the subG1 phase of the cell cycle and a higher population of Annexin V-positive cells, both hallmarks of apoptosis.[1] Western blot analysis confirms the cleavage of PARP and Caspase-3, key executioners of apoptosis.[1]

  • Oxidative Stress: The compound triggers the production of reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX), leading to glutathione depletion in breast cancer cells.[1]

  • DNA Damage: Increased expression of γH2AX and 8-oxo-2'-deoxyguanosine (8-oxodG) indicates DNA damage in response to this compound treatment.[7]

  • Selectivity: Notably, this compound demonstrates a degree of selectivity, inducing higher levels of ROS and apoptosis in breast cancer cells compared to normal breast cells.[1]

Signaling Pathways Modulated by Withanolides

Withanolides, as a class of compounds, are known to modulate several key signaling pathways involved in cancer progression. While specific studies on this compound's interaction with all these pathways are ongoing, the general mechanisms provide a valuable framework for understanding its potential.

Withanolide-Modulated Signaling Pathways

Signaling_Pathways cluster_withanolides Withanolides cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Withanolide_C This compound NFkB NF-κB Pathway Withanolide_C->NFkB Inhibition PI3K_Akt PI3K/Akt Pathway Withanolide_C->PI3K_Akt Inhibition MAPK MAPK Pathway Withanolide_C->MAPK Modulation Apoptosis Apoptosis NFkB->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest

Caption: General signaling pathways modulated by withanolides.

Experimental Workflow for Validation

The following diagram outlines a typical experimental workflow for validating the anti-cancer effects of a compound like this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_molecular_analysis Molecular Analysis start Cancer & Normal Cell Lines treatment Treat with this compound & Comparators start->treatment viability Cell Viability (MTT/ATP Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ros ROS Detection treatment->ros western_blot Western Blot (Apoptotic Proteins) apoptosis->western_blot

Caption: A standard workflow for in vitro anti-cancer drug screening.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or comparator compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Apoptosis Markers
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis
  • Cell Harvesting: Harvest treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

Reactive Oxygen Species (ROS) Detection
  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with compounds as described for the viability assay.

  • DCFH-DA Staining: Wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

References

Withanolide C: A Head-to-Head Comparison of its Anti-Proliferative Efficacy in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Withanolide C's performance in specific anti-proliferative assays against breast cancer cell lines. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its efficacy and mechanism of action, with a focus on its comparison to the well-established chemotherapeutic agent, cisplatin.

Comparative Analysis of Anti-Proliferative Activity

This compound has demonstrated significant anti-proliferative effects against various breast cancer cell lines. A key study evaluated its efficacy using an ATP-based cell viability assay, revealing its potent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values for this compound were determined in three breast cancer cell lines—SKBR3, MCF7, and MDA-MB-231—and a normal breast cell line, M10. For comparative purposes, the IC50 values of the conventional chemotherapy drug cisplatin were also assessed under the same experimental conditions.[1]

The results, summarized in the table below, indicate that this compound exhibits potent cytotoxicity against breast cancer cells, in some cases comparable to or exceeding that of cisplatin, while displaying lower toxicity towards normal breast cells.[1]

CompoundCell LineIC50 (µM) after 48h Treatment
This compound SKBR3 (Breast Cancer)0.134
MCF7 (Breast Cancer)0.172
MDA-MB-231 (Breast Cancer)0.159
M10 (Normal Breast)0.191
Cisplatin SKBR3 (Breast Cancer)4.9
MCF7 (Breast Cancer)17.9
MDA-MB-231 (Breast Cancer)26.9
M10 (Normal Breast)12.0

Data sourced from Yu et al., 2020.[1]

Experimental Protocols

Cell Viability Assessment via ATP Assay

The anti-proliferative activity of this compound was quantified using a luminescent ATP assay, which measures the amount of ATP present in metabolically active cells.

Methodology:

  • Cell Seeding: Breast cancer cells (SKBR3, MCF7, MDA-MB-231) and normal breast cells (M10) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with varying concentrations of this compound or cisplatin for 48 hours. A control group was treated with the vehicle (DMSO) alone.

  • ATP Measurement: After the incubation period, the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was performed according to the manufacturer's instructions. This involves adding the reagent directly to the cell culture, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The luminescence was measured using a microplate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-proliferative effects through the induction of oxidative stress, which subsequently leads to apoptosis and DNA damage in breast cancer cells.[1]

Oxidative Stress-Mediated Apoptosis and DNA Damage Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in breast cancer cells.

WithanolideC_Pathway cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Downstream Effects Withanolide_C This compound ROS ↑ Reactive Oxygen Species (ROS) Withanolide_C->ROS MitoSOX ↑ Mitochondrial Superoxide Withanolide_C->MitoSOX GSH ↓ Glutathione (GSH) Withanolide_C->GSH DNA_Damage DNA Damage (γH2AX, 8-oxodG) ROS->DNA_Damage Apoptosis Apoptosis (Caspase-3, PARP cleavage) MitoSOX->Apoptosis GSH->DNA_Damage DNA_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Signaling pathway of this compound in breast cancer cells.

Experimental Workflow for Pathway Analysis

The following diagram outlines the experimental workflow used to elucidate the mechanism of action of this compound.

Experimental_Workflow cluster_assays Functional Assays start Breast Cancer Cells (SKBR3, MCF7, MDA-MB-231) Normal Breast Cells (M10) treatment Treatment with This compound start->treatment atp_assay ATP Assay (Cell Viability) treatment->atp_assay ros_assay Flow Cytometry (ROS, MitoSOX) treatment->ros_assay apoptosis_assay Flow Cytometry (Annexin V/PI) treatment->apoptosis_assay dna_damage_assay Flow Cytometry (γH2AX, 8-oxodG) treatment->dna_damage_assay end Elucidation of Oxidative Stress-Mediated Apoptosis and DNA Damage atp_assay->end ros_assay->end apoptosis_assay->end dna_damage_assay->end

Caption: Experimental workflow for mechanistic studies of this compound.

References

Validating the Molecular Targets of Withanolide C: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Withanolide C, a naturally occurring steroidal lactone found in plants of the Solanaceae family, has garnered interest for its potential therapeutic properties. However, the precise molecular targets and mechanisms of action remain under investigation. This guide provides a framework for validating the putative molecular targets of this compound using genetic approaches, comparing its profile with the well-studied Withaferin A and other relevant compounds.

Putative Molecular Targets of this compound

While direct genetic validation studies for this compound are limited, research on the broader class of withanolides suggests that its activity is likely mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation. Based on existing literature for related compounds, the primary putative molecular targets for this compound include components of the following pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A crucial regulator of inflammatory and immune responses.[1][2][3]

  • Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Signaling Pathway: A central pathway controlling cell growth, proliferation, and survival.[4][5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A key pathway involved in cellular responses to a variety of external stimuli, including stress, and regulating cell proliferation, differentiation, and apoptosis.[4][6]

One study has suggested that this compound exerts its anti-proliferative effects in breast cancer cells through the induction of oxidative stress, leading to apoptosis and DNA damage.

Genetic Validation of Molecular Targets

To rigorously validate the molecular targets of this compound, genetic approaches such as RNA interference (RNAi) and CRISPR-Cas9 gene editing are indispensable. These techniques allow for the specific knockdown or knockout of a target gene, enabling researchers to observe whether the cellular response to this compound is altered, thereby confirming a direct link between the compound and the target.

Experimental Workflow: A General Framework

The following diagram outlines a general workflow for validating a putative molecular target of this compound using genetic approaches.

G cluster_0 Target Identification cluster_1 Genetic Perturbation cluster_2 Treatment & Analysis cluster_3 Validation A Hypothesized Target (e.g., from literature on other withanolides) B siRNA Knockdown of Target Gene A->B Design gRNA/siRNA C CRISPR-Cas9 Knockout of Target Gene A->C Design gRNA/siRNA D Treat cells with this compound B->D C->D E Cell Viability/Apoptosis Assay D->E F Western Blot for Pathway Proteins D->F G Luciferase Reporter Assay for Pathway Activity D->G H Compare response in control vs. knockdown/knockout cells E->H F->H G->H I Confirm Target Engagement H->I

Caption: A generalized workflow for the genetic validation of a molecular target.

Comparative Analysis of this compound and Alternatives

A comparative analysis with other compounds can provide valuable context for the mechanism of action of this compound.

CompoundPutative/Known Primary Target(s)Known Genetic Validation
This compound NF-κB, PI3K/Akt/mTOR, MAPK pathways (Hypothesized)No direct studies found
Withaferin A NF-κB, STAT3, p53, PI3K/Akt, MAPK, SurvivinsiRNA knockdown of p53 has been shown to attenuate Withaferin A-induced apoptosis.[7]
Salinomycin Wnt/β-catenin signaling (LRP6), Hedgehog signaling, Nrf2 signalingStudies have shown that salinomycin's effects are linked to the inhibition of these pathways.[8][9][10]
Paclitaxel Microtubules (β-tubulin)The mechanism of microtubule stabilization is well-established.[11][12][13][][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are foundational protocols for the key experiments involved in the genetic validation of this compound's molecular targets.

siRNA-Mediated Gene Knockdown

This protocol describes the transient silencing of a target gene using small interfering RNA (siRNA).

Workflow Diagram:

G A Design and synthesize siRNA targeting the gene of interest C Transfect cells with siRNA using a lipid-based reagent A->C B Culture cells to optimal confluency (e.g., 50-70%) B->C D Incubate for 24-72 hours C->D E Validate knockdown efficiency (qPCR or Western Blot) D->E F Proceed with this compound treatment and downstream assays E->F

Caption: Workflow for siRNA-mediated gene knockdown.

Protocol:

  • Cell Culture: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation: Dilute 20 pmol of the target-specific siRNA and a non-targeting control siRNA in 100 µL of serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Validation: Harvest the cells to assess knockdown efficiency by quantitative PCR (qPCR) to measure mRNA levels or Western blotting to measure protein levels.

CRISPR-Cas9-Mediated Gene Knockout

This protocol outlines the generation of a stable cell line with a permanent knockout of the target gene.

Workflow Diagram:

G A Design and clone gRNA into a Cas9 expression vector B Transfect cells with the Cas9-gRNA plasmid A->B C Select for transfected cells (e.g., using antibiotic resistance) B->C D Isolate single-cell clones C->D E Expand clonal populations D->E F Validate gene knockout (Sequencing, Western Blot) E->F G Use validated knockout cell line for this compound studies F->G

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Protocol:

  • gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting an early exon of the gene of interest. Clone the gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the Cas9-gRNA plasmid into the target cells using a suitable transfection method (e.g., electroporation or lipid-based transfection).

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies from single cells.

  • Clonal Expansion: Isolate and expand individual clones in separate culture vessels.

  • Validation: Screen the clonal populations for the absence of the target protein by Western blot. Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted region.

Western Blotting

This protocol is used to detect and quantify the levels of specific proteins in cell lysates.

Protocol:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Luciferase Reporter Assay

This assay is used to measure the activity of a specific signaling pathway.

Protocol:

  • Plasmid Construction: Clone the promoter region of a gene that is a known downstream target of the signaling pathway of interest upstream of a luciferase reporter gene in an expression vector.

  • Transfection: Co-transfect the cells with the luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Treatment: After 24 hours, treat the cells with this compound or a vehicle control.

  • Cell Lysis: After the desired treatment time, lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways targeted by this compound.

NF-κB Signaling Pathway

G cluster_0 WithanolideC This compound IKK IKK WithanolideC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression NFkB->Gene Activation G WithanolideC This compound PI3K PI3K WithanolideC->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation G WithanolideC This compound MAPKKK MAPKKK (e.g., Raf) WithanolideC->MAPKKK Inhibition? Stimuli External Stimuli Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Response

References

Safety Operating Guide

Navigating the Safe Disposal of Withanolide C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any procedure that involves Withanolide C, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. If an SDS for this compound is unavailable, the safety data for structurally similar withanolides, such as Withanolide A, B, and D, should be reviewed as a precautionary measure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: In the case of handling powders or creating aerosols, a respirator may be necessary to avoid inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should follow the standard operating procedures for chemical waste management established by your institution and local regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this compound waste with other incompatible waste streams. It is best practice to collect halogenated and non-halogenated solvent wastes separately.

  • Containerization:

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof container that is compatible with the chemical.

    • The container must be kept securely closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

    • Indicate the potential hazards (e.g., "Toxic," "Handle with Care").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service.

    • Do not attempt to transport the hazardous waste yourself. Trained professionals should handle the pickup and final disposal.[1][2]

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this compound down the sink.[2][3]

  • Trash Disposal: Do not discard this compound in the regular trash.[3]

  • Evaporation: Do not allow solvents containing this compound to evaporate in a fume hood as a means of disposal.[2]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe management.

ParameterGuidelineSource
Empty Container Residue No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gal.[4]
Acutely Hazardous Waste (P-list) For "P-listed" chemicals, accumulation is limited to 1 quart.[5]
Satellite Accumulation Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[5]
Storage Duration Hazardous waste containers can be stored in a satellite accumulation area for up to 12 months.[5]

Note: It is important to consult your institution's specific guidelines, as these may vary.

Experimental Protocols Cited

The safe disposal of this compound is a procedural matter based on established safety protocols rather than specific experimental findings. The core "protocol" is the adherence to institutional and regulatory guidelines for hazardous waste management. This involves the key steps of identification, segregation, proper containerization, clear labeling, safe storage, and professional disposal.

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound can be visualized to reinforce the necessary steps.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Prohibited Actions A Review SDS & Wear PPE B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Use Labeled, Sealed Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Professional Disposal F->G H No Drain Disposal I No Trash Disposal J No Evaporation

References

Essential Safety and Logistical Information for Handling Withanolide C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Withanolide C, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection Impervious clothing, flame-retardant lab coat.
Chemical-resistant gloves (e.g., nitrile).EU Directive 89/686/EEC, EN 374[1]
Respiratory Protection NIOSH-certified N95 or N100 respirator.Required when handling powder or creating aerosols[3]
Full-face respirator.Use if exposure limits are exceeded or irritation occurs[1][2]

Operational Plan for Handling this compound

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is recommended, especially when working with the powdered form, to prevent the formation and inhalation of dust and aerosols.[4]

  • Containment: Use a powder containment hood or glove box for weighing and aliquoting the solid compound.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity.[1] The designated handling area should be clean and uncluttered.

  • Weighing and Transfer:

    • Perform these operations in a chemical fume hood or a powder containment hood to minimize dust generation.

    • Use anti-static tools and weigh boats.

    • Carefully transfer the compound to avoid creating airborne dust.

  • Dissolving:

    • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5]

    • Add the solvent slowly to the solid to avoid splashing.

    • Cap the container tightly after dissolution.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Identification: All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, etc.), and labware, should be considered chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weigh paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Disposal Procedure: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Handling Workflow for this compound

G cluster_prep Preparation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Prepare Well-Ventilated Workspace (Chemical Fume Hood) A->B C Weigh this compound Powder (in fume hood) B->C D Dissolve in Appropriate Solvent C->D E Decontaminate Work Surface and Equipment D->E F Segregate and Label Waste (Solid & Liquid) E->F H Remove PPE and Wash Hands E->H G Dispose of Waste via EHS F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.